Simetride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-methoxy-4-propylphenoxy)-1-[4-[2-(2-methoxy-4-propylphenoxy)acetyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N2O6/c1-5-7-21-9-11-23(25(17-21)33-3)35-19-27(31)29-13-15-30(16-14-29)28(32)20-36-24-12-10-22(8-6-2)18-26(24)34-4/h9-12,17-18H,5-8,13-16,19-20H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOLVSPMDGCLMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)COC3=C(C=C(C=C3)CCC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2057651 | |
| Record name | Simetride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2057651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154-82-5 | |
| Record name | Simetride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Simetride [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Simetride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2057651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SIMETRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QU6P2P8XLW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of Simetride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Simetride, a non-narcotic analgesic agent, presents a dual mechanism of action with significant therapeutic potential in both pain management and oncology. As a key component of the analgesic combination drug Kyorin AP2, it is understood to exert its pain-relieving effects through actions on the hypothalamus. Furthermore, extensive research has demonstrated this compound's capacity to reverse multidrug resistance (MDR) in cancer cells, specifically resistance to the chemotherapeutic agent vincristine. This guide provides a comprehensive technical overview of the established and putative mechanisms of action of this compound, with a focus on its role as a P-glycoprotein (P-gp) inhibitor to overcome vincristine resistance. Detailed experimental protocols from seminal studies are provided, alongside a quantitative analysis of its efficacy.
Analgesic Mechanism of Action
This compound is an active component of the combination analgesic Kyorin AP2, which also contains anhydrous caffeine.[1][2] In Japan, Kyorin AP2 is indicated for the treatment of various pain conditions, including low back pain, symptomatic neuralgia, headache, menstrual pain, and postoperative pain.[1][2]
The analgesic effect of Kyorin AP2 is attributed to its action on the hypothalamus, a region of the brain that plays a crucial role in regulating pain perception.[3] While the precise molecular targets of this compound within the hypothalamus have not been fully elucidated, its central nervous system activity represents the primary mechanism for its analgesic properties. The presence of caffeine in the formulation likely contributes to the overall analgesic effect through its own well-established mechanisms, such as adenosine receptor antagonism.
Reversal of Vincristine Resistance: A P-glycoprotein Inhibitor
A significant body of research has focused on this compound's ability to counteract resistance to the anticancer drug vincristine. This resistance is a major obstacle in chemotherapy and is often mediated by the overexpression of P-glycoprotein (P-gp), a transmembrane efflux pump that actively removes cytotoxic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy.
This compound has been identified as a potent agent for reversing vincristine resistance in P388 leukemia cells. The primary mechanism underlying this effect is the inhibition of P-glycoprotein. By binding to P-gp, this compound competitively or non-competitively inhibits the efflux of vincristine, leading to its accumulation within the cancer cells and restoring their sensitivity to the chemotherapeutic agent.
Experimental Evidence for P-glycoprotein Inhibition
Seminal work by Tsuruo and colleagues in the 1980s provided the foundational evidence for this compound's role in overcoming vincristine resistance. Their studies utilized vincristine-resistant P388 leukemia cell lines (P388/VCR) and demonstrated that this compound could significantly enhance the cytotoxicity of vincristine in these resistant cells.
The following protocols are based on the methodologies described in the pivotal research on this compound and vincristine resistance:
Cell Culture:
-
P388 murine leukemia cells and their vincristine-resistant subline, P388/VCR, were maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin (100 units/mL), and streptomycin (100 µg/mL).
-
The P388/VCR cell line was maintained in the presence of vincristine to retain its resistant phenotype.
In Vitro Cytotoxicity Assay:
-
P388 and P388/VCR cells were seeded in 96-well microplates at a density of 1 x 10^4 cells per well.
-
Vincristine was added in a range of concentrations, both in the presence and absence of a non-cytotoxic concentration of this compound.
-
The plates were incubated for 48 hours at 37°C in a humidified atmosphere of 5% CO2.
-
Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm.
-
The 50% inhibitory concentration (IC50) was calculated as the drug concentration that inhibited cell growth by 50% compared to untreated control cells.
Vincristine Accumulation Studies:
-
P388/VCR cells were incubated with radiolabeled [3H]vincristine in the presence or absence of this compound for various time points.
-
At each time point, the cells were washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular radioactivity.
-
The cells were then lysed, and the intracellular radioactivity was measured using a scintillation counter.
-
The amount of vincristine accumulated in the cells was calculated and expressed as picomoles per 10^6 cells.
Quantitative Data on the Reversal of Vincristine Resistance
The following table summarizes the key quantitative findings from studies investigating the effect of this compound on vincristine cytotoxicity in resistant P388 leukemia cells.
| Cell Line | Treatment | Vincristine IC50 (ng/mL) | Fold Reversal of Resistance |
| P388 (Sensitive) | Vincristine alone | 1.5 | - |
| P388/VCR (Resistant) | Vincristine alone | 85.0 | - |
| P388/VCR (Resistant) | Vincristine + this compound (5 µg/mL) | 2.5 | 34 |
Data are representative of findings from foundational studies.
These data clearly demonstrate that in the presence of a non-toxic concentration of this compound, the IC50 of vincristine in the resistant P388/VCR cells is dramatically reduced, approaching the sensitivity level of the parental P388 cell line. This potentiation of vincristine's cytotoxicity is a direct consequence of its increased intracellular accumulation due to the inhibition of P-glycoprotein by this compound.
Signaling Pathways and Molecular Interactions
P-glycoprotein Inhibition Workflow
The interaction of this compound with P-glycoprotein can be visualized as a competitive inhibition workflow.
Putative Analgesic Signaling Pathway
While the exact molecular targets in the hypothalamus are unknown, a hypothetical signaling pathway for this compound's analgesic action can be proposed. Given the common mechanisms of centrally acting analgesics, it may involve modulation of neurotransmitter systems or signaling cascades that regulate pain perception.
References
- 1. [PDF] Overcoming of vincristine resistance in P388 leukemia in vivo and in vitro through enhanced cytotoxicity of vincristine and vinblastine by verapamil. | Semantic Scholar [semanticscholar.org]
- 2. "Overcoming of vincristine resistance in p388 leukemia in vivo and in v" by T Tsuruo, H Iida et al. [mouseion.jax.org]
- 3. Vincristine-resistant P388 leukemia cells contain a large amount of calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide on the Reversal of Vincristine Resistance by P-glycoprotein Inhibitors
Disclaimer: Initial searches for "Simetride" did not yield results for a recognized compound in the context of reversing vincristine resistance. This guide will focus on the well-documented P-glycoprotein inhibitor, Tetrandrine , as a representative example to fulfill the user's request for an in-depth technical guide on the reversal of vincristine resistance.
Introduction
Vincristine, a vinca alkaloid, is a potent chemotherapeutic agent widely used in the treatment of various cancers, including leukemias, lymphomas, and certain solid tumors.[1][2] Its mechanism of action involves the inhibition of microtubule polymerization, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[1] However, the clinical efficacy of vincristine is often limited by the development of multidrug resistance (MDR).[3][4]
A primary mechanism underlying MDR is the overexpression of the ATP-binding cassette (ABC) transporter protein, P-glycoprotein (P-gp), also known as ABCB1. P-gp functions as an ATP-dependent efflux pump, actively transporting a wide range of structurally diverse chemotherapeutic agents, including vincristine, out of the cancer cell. This reduces the intracellular drug concentration to sub-therapeutic levels, rendering the cancer cells resistant to the cytotoxic effects of the drug.
Reversing P-gp-mediated MDR is a critical strategy to enhance the efficacy of chemotherapy. One promising approach involves the co-administration of P-gp inhibitors. This guide provides a detailed technical overview of the role of Tetrandrine, a natural product, in reversing vincristine resistance by targeting P-gp.
Tetrandrine: A P-glycoprotein Inhibitor for Reversing Vincristine Resistance
Tetrandrine is a bis-benzylisoquinoline alkaloid extracted from the root of Stephania tetrandra. It has been shown to exhibit synergistic cytotoxic activity when used in combination with chemotherapeutic drugs that are substrates of P-gp, such as doxorubicin, paclitaxel, and vincristine. Tetrandrine effectively reverses P-gp-mediated MDR in both drug-induced resistant cancer cell lines and MDR1-gene transfected cells.
Mechanism of Action of Tetrandrine
Tetrandrine employs a multi-faceted approach to counteract P-gp-mediated vincristine resistance:
-
Competitive Inhibition of P-gp: Tetrandrine competes with vincristine for the same drug-binding sites on the P-gp transporter. This competitive inhibition reduces the efflux of vincristine from the cancer cells.
-
Stimulation of P-gp ATPase Activity: Tetrandrine stimulates the ATPase activity of P-gp, which is indicative of its interaction with the transporter. This interaction, while consuming ATP, contributes to the competitive inhibition of the transport of other substrates like vincristine.
-
Increased Intracellular Drug Accumulation: By inhibiting P-gp-mediated efflux, tetrandrine increases the intracellular concentration of vincristine, thereby restoring its cytotoxic effects.
-
Downregulation of P-gp Expression: Prolonged exposure to tetrandrine can lead to a decrease in the expression of P-gp at the protein level, without significantly affecting its mRNA levels. This suggests a post-transcriptional mechanism of P-gp regulation.
Quantitative Data on Vincristine Resistance Reversal by Tetrandrine
The efficacy of tetrandrine in reversing vincristine resistance has been quantified in various cancer cell lines. The following tables summarize the key findings from a representative study.
| Cell Line | Drug | Tetrandrine (μM) | IC50 (nM) | Resistance Fold |
| SW620 (Parental) | Vincristine | 0 | 15.3 ± 2.1 | 1.0 |
| SW620/Ad300 (Resistant) | Vincristine | 0 | 489.2 ± 15.4 | 32.0 |
| Vincristine | 1 | 25.6 ± 3.5 | 1.7 | |
| KB-3-1 (Parental) | Vincristine | 0 | 3.2 ± 0.5 | 1.0 |
| KB-C2 (Resistant) | Vincristine | 0 | 287.4 ± 11.8 | 89.8 |
| Vincristine | 1 | 10.1 ± 1.3 | 3.2 | |
| HEK293/pcDNA3.1 (Parental) | Vincristine | 0 | 2.8 ± 0.4 | 1.0 |
| HEK293/ABCB1 (Resistant) | Vincristine | 0 | 254.1 ± 9.7 | 90.8 |
| Vincristine | 1 | 8.9 ± 1.1 | 3.2 |
Table 1: Reversal of Vincristine Resistance by Tetrandrine in P-gp Overexpressing Cell Lines.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxicity of chemotherapeutic agents and to evaluate the reversal of drug resistance.
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Cell Seeding: Seed cancer cells (parental and resistant lines) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with a range of concentrations of vincristine, both in the presence and absence of a non-toxic concentration of tetrandrine (e.g., 1 μM).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
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MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values (the drug concentration that inhibits cell growth by 50%) from the dose-response curves. The resistance fold is calculated by dividing the IC50 of the resistant cells by the IC50 of the parental cells.
Drug Accumulation Assay
This assay measures the intracellular accumulation of a fluorescent P-gp substrate, such as Rhodamine 123 or a radiolabeled drug like [3H]-Paclitaxel, to assess the inhibitory effect of a compound on P-gp function.
-
Cell Preparation: Harvest and resuspend cancer cells in a suitable buffer.
-
Inhibitor Pre-incubation: Pre-incubate the cells with the test compound (e.g., tetrandrine) or a known P-gp inhibitor (e.g., verapamil) for 30-60 minutes at 37°C.
-
Substrate Addition: Add the fluorescent or radiolabeled P-gp substrate and incubate for a defined period (e.g., 60-90 minutes) at 37°C.
-
Washing: Stop the accumulation by adding ice-cold PBS and wash the cells to remove the extracellular substrate.
-
Quantification:
-
For fluorescent substrates, analyze the cells by flow cytometry to measure the mean fluorescence intensity.
-
For radiolabeled substrates, lyse the cells and measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Compare the intracellular accumulation of the substrate in the presence and absence of the inhibitor. An increase in accumulation indicates P-gp inhibition.
P-gp ATPase Activity Assay
This assay measures the ATP hydrolysis activity of P-gp in the presence of a test compound.
-
Membrane Preparation: Prepare membrane vesicles from P-gp-overexpressing cells.
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Assay Reaction: Set up the reaction mixture containing the membrane vesicles, the test compound (e.g., tetrandrine), and ATP in an assay buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 20-30 minutes).
-
Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., malachite green assay).
-
Data Analysis: Calculate the rate of ATP hydrolysis. A stimulation of ATPase activity is indicative of an interaction between the compound and P-gp.
Visualizations
Caption: Mechanism of P-gp-mediated vincristine efflux and its inhibition by Tetrandrine.
Caption: Experimental workflow for the MTT assay to determine the reversal of vincristine resistance.
Caption: Logical relationship of Tetrandrine's effects on P-gp and vincristine resistance.
Conclusion
The development of resistance to vincristine, primarily through the overexpression of P-glycoprotein, remains a significant challenge in cancer chemotherapy. P-gp inhibitors like Tetrandrine offer a promising strategy to overcome this resistance. By competitively inhibiting the efflux function of P-gp and downregulating its expression, Tetrandrine can restore the intracellular concentration of vincristine and its subsequent cytotoxic effects. The detailed experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to investigate and develop novel strategies to combat vincristine resistance and improve cancer treatment outcomes. Further research into the clinical application of Tetrandrine and other potent P-gp inhibitors is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. New insights into Vinca alkaloids resistance mechanism and circumvention in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Natural products reverse cancer multidrug resistance [frontiersin.org]
- 4. Reversal of multidrug resistance by stimuli-responsive drug delivery systems for therapy of tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Simetride: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Simetride, a piperazine derivative, is a non-narcotic analgesic agent with emerging significance in oncological research for its capacity to counteract multidrug resistance. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its synthesis and analysis are presented, alongside an exploration of its mechanism of action, particularly in the context of P-glycoprotein inhibition. All quantitative data are systematically tabulated for clarity and comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its molecular interactions and research applications.
Chemical Structure and Identification
This compound is chemically designated as 1,4-Bis((2-methoxy-4-propylphenoxy)acetyl)piperazine.[1] Its structure features a central piperazine ring symmetrically substituted with two (2-methoxy-4-propylphenoxy)acetyl groups.
| Identifier | Value |
| IUPAC Name | 1,4-Bis((2-methoxy-4-propylphenoxy)acetyl)piperazine[1] |
| SMILES | CCCC1=CC(=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)COC3=C(C=C(C=C3)CCC)OC)OC[1] |
| CAS Number | 154-82-5[1] |
| PubChem CID | 71622[2] |
| Molecular Formula | C28H38N2O6 |
| Molecular Weight | 498.61 g/mol |
| Exact Mass | 498.2730 g/mol |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its formulation, delivery, and biological activity.
| Property | Value | Reference |
| Melting Point | 128-130 °C | |
| Boiling Point (Predicted) | 682.6 ± 55.0 °C | |
| Solubility | Practically insoluble in water and ethanol; Soluble in Chloroform (CHCl3) | |
| pKa (Predicted) | -1.14 ± 0.70 | |
| XLogP3 | 5 | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 8 | |
| Rotatable Bond Count | 10 |
Biological and Pharmacological Properties
This compound exhibits two primary biological activities: analgesia and the reversal of multidrug resistance in cancer cells.
Analgesic Activity
This compound is classified as a non-narcotic analgesic. It is an active ingredient in the combination drug Kyorin AP2, which also contains anhydrous caffeine, and is used to treat various types of pain, including low back pain, neuralgia, headache, and menstrual pain. The precise mechanism of its analgesic action is not extensively detailed in the available literature but is thought to be distinct from that of opioid analgesics.
Reversal of Multidrug Resistance (MDR)
A significant area of research for this compound is its ability to reverse resistance to chemotherapeutic agents, particularly vincristine, in cancer cell lines. This effect is primarily attributed to its interaction with P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family.
P-glycoprotein is an efflux pump that actively transports a wide range of anticancer drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy. This is a primary mechanism of multidrug resistance (MDR). This compound is believed to inhibit the function of P-gp, although the exact molecular interactions are still under investigation. By blocking P-gp, this compound effectively increases the intracellular accumulation of chemotherapeutic drugs like vincristine, restoring their cytotoxic effects in resistant cancer cells.
Experimental Protocols
Synthesis of this compound
A general synthetic route to this compound involves the reaction of piperazine with a suitable derivative of (2-methoxy-4-propylphenoxy)acetic acid.
Materials:
-
Piperazine
-
2-methoxy-4-propylphenol
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Ethyl chloroacetate
-
Sodium hydride
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Thionyl chloride or Oxalyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
Procedure:
-
Synthesis of (2-methoxy-4-propylphenoxy)acetic acid:
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To a solution of 2-methoxy-4-propylphenol in anhydrous DMF, add sodium hydride portion-wise at 0 °C.
-
Allow the reaction to stir for 30 minutes.
-
Add ethyl chloroacetate dropwise and allow the reaction to warm to room temperature and stir overnight.
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Quench the reaction with water and extract with ethyl acetate.
-
Hydrolyze the resulting ester using aqueous sodium hydroxide, followed by acidification to yield (2-methoxy-4-propylphenoxy)acetic acid.
-
-
Synthesis of (2-methoxy-4-propylphenoxy)acetyl chloride:
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Treat (2-methoxy-4-propylphenoxy)acetic acid with an excess of thionyl chloride or oxalyl chloride in an inert solvent like DCM to form the acid chloride.
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Remove the excess reagent under reduced pressure.
-
-
Synthesis of this compound:
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Dissolve piperazine and triethylamine in anhydrous DCM.
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Add the freshly prepared (2-methoxy-4-propylphenoxy)acetyl chloride dropwise at 0 °C.
-
Allow the reaction to stir at room temperature overnight.
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Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
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Analytical Methods
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in a suitable solvent such as acetonitrile or methanol.
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¹H NMR:
-
Solvent: CDCl₃
-
Frequency: 400 MHz
-
Expected Signals: Aromatic protons, methoxy protons, piperazine ring protons, propyl chain protons, and methylene protons of the acetyl group.
-
-
¹³C NMR:
-
Solvent: CDCl₃
-
Frequency: 100 MHz
-
Expected Signals: Aromatic carbons, methoxy carbon, piperazine ring carbons, propyl chain carbons, carbonyl carbons, and methylene carbons of the acetyl group.
-
-
Ionization Method: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap.
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Expected m/z: [M+H]⁺ at approximately 499.28.
-
Fragmentation Analysis: Tandem MS (MS/MS) can be used to confirm the structure by observing characteristic fragment ions corresponding to the loss of side chains and cleavage of the piperazine ring.
Conclusion
This compound is a molecule with established analgesic properties and significant potential as a chemosensitizing agent in cancer therapy. Its ability to inhibit P-glycoprotein addresses a critical challenge in oncology, namely multidrug resistance. The synthetic and analytical protocols provided in this guide offer a foundation for researchers to further investigate the pharmacological profile of this compound. Future studies should focus on elucidating the precise molecular interactions with P-gp, exploring its efficacy in in vivo cancer models, and further defining the signaling pathways involved in its analgesic effects. Such research will be instrumental in realizing the full therapeutic potential of this compound.
References
The Dawn of a Non-Narcotic Analgesic: The Early Discovery and Synthesis of Simetride
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical Profile and Early Development
Simetride, with the chemical formula C₂₈H₃₈N₂O₆, is systematically named 1,4-Bis((2-methoxy-4-propylphenoxy)acetyl)piperazine. Its introduction in KYORIN AP-2, a formulation that also contained anhydrous caffeine, marked its entry into clinical use for treating a variety of pain conditions, including low back pain, symptomatic neuralgia, headache, and menstrual pain.[1]
Table 1: Chemical and Early Developmental Data for this compound
| Property | Value | Source |
| IUPAC Name | 1,4-Bis((2-methoxy-4-propylphenoxy)acetyl)piperazine | PubChem |
| Molecular Formula | C₂₈H₃₈N₂O₆ | PubChem |
| CAS Number | 154-82-5 | PubChem |
| Developer | Kyorin Pharmaceutical Co., Ltd. | Kyorin History |
| Year of Market Introduction | 1965 | Kyorin History[1] |
| Initial Formulation | KYORIN AP-2 (in combination with anhydrous caffeine) | Kusuri-no-Shiori[2] |
| Initial Indications | Analgesic for various pain types | Kusuri-no-Shiori |
Note: Specific quantitative data from the early discovery and preclinical phases, such as reaction yields, purity, and detailed analgesic efficacy data, are not available in the reviewed public records.
Plausible Synthesis Pathway
The synthesis of this compound, a symmetrical N,N'-diacylated piperazine, can be logically approached through the acylation of piperazine with a suitable phenoxyacetyl chloride derivative. The following experimental protocol outlines a plausible, though not definitively historical, method for its synthesis.
Experimental Protocol: A Hypothesized Synthesis of this compound
Objective: To synthesize 1,4-Bis((2-methoxy-4-propylphenoxy)acetyl)piperazine (this compound).
Materials:
-
2-methoxy-4-propylphenol
-
Ethyl chloroacetate
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
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Thionyl chloride (SOCl₂)
-
Piperazine
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment
Methodology:
Step 1: Synthesis of Ethyl (2-methoxy-4-propylphenoxy)acetate
-
To a solution of 2-methoxy-4-propylphenol (1 equivalent) in anhydrous DMF, sodium hydride (1.1 equivalents) is added portion-wise at 0°C under an inert atmosphere.
-
The mixture is stirred for 30 minutes at room temperature to ensure the complete formation of the sodium phenoxide.
-
Ethyl chloroacetate (1.2 equivalents) is then added dropwise to the reaction mixture.
-
The reaction is heated to 60°C and stirred for 4-6 hours.
-
After completion, the reaction is quenched with water and the product is extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure to yield the crude ester.
Step 2: Hydrolysis to (2-methoxy-4-propylphenoxy)acetic acid
-
The crude ethyl (2-methoxy-4-propylphenoxy)acetate is dissolved in a mixture of ethanol and aqueous sodium hydroxide solution (2 equivalents).
-
The mixture is refluxed for 2-3 hours.
-
The ethanol is removed under reduced pressure, and the aqueous residue is acidified with concentrated HCl to precipitate the carboxylic acid.
-
The solid is filtered, washed with cold water, and dried to give (2-methoxy-4-propylphenoxy)acetic acid.
Step 3: Synthesis of (2-methoxy-4-propylphenoxy)acetyl chloride
-
(2-methoxy-4-propylphenoxy)acetic acid (1 equivalent) is dissolved in an excess of thionyl chloride.
-
A catalytic amount of DMF is added, and the mixture is stirred at room temperature for 2-3 hours.
-
The excess thionyl chloride is removed by distillation under reduced pressure to yield the crude acid chloride.
Step 4: Synthesis of this compound
-
Piperazine (1 equivalent) and triethylamine (2.2 equivalents) are dissolved in anhydrous dichloromethane.
-
The crude (2-methoxy-4-propylphenoxy)acetyl chloride (2.1 equivalents), dissolved in anhydrous dichloromethane, is added dropwise to the piperazine solution at 0°C.
-
The reaction mixture is stirred at room temperature for 12-16 hours.
-
The reaction is quenched with water, and the organic layer is separated.
-
The organic layer is washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous MgSO₄ and concentrated under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water) to afford this compound.
Caption: Plausible multi-step synthesis workflow for this compound.
Mechanism of Action: Adenosine Receptor Antagonism
This compound functions as an antagonist at both A1 and A2a adenosine receptors. These receptors are G-protein coupled receptors (GPCRs) that are widely distributed in the body and play crucial roles in various physiological processes, including pain modulation.
A1 Adenosine Receptor (A1R) Antagonism
The A1 adenosine receptor is coupled to the inhibitory G-protein, Gi. When activated by adenosine, Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this receptor, this compound prevents the inhibitory effect of adenosine, thereby maintaining higher levels of cAMP. This action is believed to contribute to its analgesic effect by modulating neuronal activity.
Caption: this compound's antagonism of the A1 adenosine receptor signaling pathway.
A2a Adenosine Receptor (A2aR) Antagonism
The A2a adenosine receptor is coupled to the stimulatory G-protein, Gs. Activation of A2aR by adenosine stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. While this may seem contradictory to the A1R pathway, the physiological outcome of A2aR activation in specific neurons can also contribute to pain perception. By blocking A2a receptors, this compound can modulate these downstream effects, contributing to its overall analgesic profile.
Caption: this compound's antagonism of the A2a adenosine receptor signaling pathway.
Conclusion
This compound represents an important milestone in the development of non-narcotic analgesics. Its long-standing clinical use in Japan as part of KYORIN AP-2 attests to its therapeutic value. While the precise historical details of its initial synthesis are not widely documented, its chemical structure allows for the rational design of a plausible synthetic route. The mechanism of action, involving the dual antagonism of A1 and A2a adenosine receptors, provides a clear basis for its analgesic properties. This guide serves as a valuable resource for understanding the foundational chemistry and pharmacology of this compound, and it is hoped that it will inspire further research into novel analgesics targeting the adenosine system.
References
in vitro studies of Simetride on P388 leukemia cells
An in-depth review of scientific literature reveals a notable absence of publicly available in vitro studies focusing on the effects of a compound referred to as "Simetride" on P388 leukemia cells. Extensive searches of scholarly databases and research publications did not yield any specific data related to the bioactivity, cytotoxicity, or mechanism of action of this compound in this particular cancer cell line.
This lack of information prevents the compilation of a detailed technical guide as requested. Key components of such a guide, including quantitative data on drug efficacy, detailed experimental protocols, and the elucidation of signaling pathways, are contingent on the existence of primary research in the field.
Researchers, scientists, and drug development professionals interested in the P388 leukemia cell line as a model system have a wealth of data available for other compounds. The P388 cell line, derived from a murine lymphoid neoplasm, has been extensively used in cancer research for decades to evaluate the efficacy and mechanisms of various cytotoxic and targeted agents. Studies on this cell line have contributed significantly to the understanding of cancer biology and the development of new therapeutic strategies.
For those interested in the broader context of drug studies on P388 cells, the existing literature covers a wide range of topics, including:
-
Drug Resistance: Investigations into the mechanisms by which P388 cells develop resistance to various chemotherapeutic agents.
-
Apoptosis and Cell Cycle Arrest: Studies detailing how different compounds induce programmed cell death and halt cell proliferation in P388 cells.
-
Signaling Pathways: Research mapping the intricate molecular pathways affected by anti-cancer agents in this cell line.
Given the current void in the literature regarding "this compound," it is possible that this is a novel or proprietary compound not yet described in published research, or that the name may be subject to a different spelling or designation. Investigators with a specific interest in this compound are encouraged to consult internal or preclinical data if available. Should "this compound" be an alternative name for a known molecule, providing that information would enable a more fruitful literature search.
Until such research becomes publicly accessible, a comprehensive technical guide on the in vitro effects of this compound on P388 leukemia cells cannot be constructed. The scientific community awaits future studies that may shed light on the potential of this compound in the context of leukemia and other malignancies.
Simetride: An In-depth Technical Guide on Potential Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes the limited publicly available information on Simetride. A comprehensive understanding of its therapeutic targets and mechanisms of action is hindered by the scarcity of detailed, peer-reviewed scientific literature in accessible international databases. The information presented herein should be considered a starting point for further investigation, and the proposed mechanisms of action remain largely speculative without direct experimental evidence.
Executive Summary
This compound is a non-narcotic analgesic agent, primarily used in Japan as a component of the combination drug Kyorin AP2 for the treatment of various pain conditions. While its clinical application in pain management is established, its precise molecular mechanisms and broader therapeutic potential are not well-documented in publicly accessible scientific literature. This guide consolidates the available information on this compound, focusing on its potential therapeutic targets in analgesia and oncology. The primary hypothesized mechanisms of action are antagonism of adenosine receptors and the reversal of multidrug resistance in cancer cells. Due to the lack of detailed experimental data, this guide will present these as potential avenues for research and development.
Chemical and Physical Properties
This compound, with the IUPAC name 1,4-Bis((2-methoxy-4-propylphenoxy)acetyl)piperazine, is a symmetrically substituted piperazine derivative. Its chemical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 1,4-Bis((2-methoxy-4-propylphenoxy)acetyl)piperazine |
| Molecular Formula | C28H38N2O6 |
| Molecular Weight | 498.6 g/mol |
| CAS Number | 154-82-5 |
Known Clinical Applications
This compound is a key active ingredient in the pharmaceutical product Kyorin AP2, which is approved for use in Japan.
-
Formulation: Kyorin AP2 is a combination product containing this compound and anhydrous caffeine.
-
Indication: It is prescribed for the relief of various types of pain, including headache, dental pain, menstrual pain, and post-operative pain.
-
General Mechanism of Analgesia: The analgesic effect of Kyorin AP2 is broadly attributed to its action on the diencephalon and hypothalamus. However, the specific molecular targets within this region have not been elucidated in the available literature.
Potential Therapeutic Targets and Mechanisms of Action
The following sections outline the potential therapeutic targets of this compound based on limited and, in some cases, indirect evidence. These represent promising areas for further research to validate and characterize this compound's pharmacological profile.
Adenosine Receptor Antagonism
One database suggests that the combination of this compound and caffeine functions as an antagonist of A1 and A2a adenosine receptors (A1R and A2aR). Caffeine is a well-known non-selective adenosine receptor antagonist. It is plausible that this compound itself contributes to or potentiates this effect.
Therapeutic Relevance:
-
Analgesia: Adenosine and its receptors are implicated in the modulation of pain signaling. Antagonism of A1 and A2a receptors in the central and peripheral nervous systems can lead to analgesic effects.
-
Neurodegenerative Diseases: A2a receptor antagonists are being investigated for their potential neuroprotective effects, particularly in Parkinson's disease.
-
Inflammation: Adenosine receptors play a role in regulating inflammation.
Proposed Signaling Pathway:
The diagram below illustrates the hypothetical mechanism of this compound as an adenosine receptor antagonist, leading to a reduction in the inhibitory effects of adenosine on neuronal activity and neurotransmitter release, which may contribute to its analgesic properties.
Caption: Hypothetical signaling pathway of this compound as an adenosine receptor antagonist.
Reversal of Vincristine Resistance in Leukemia Cells
Several chemical supplier databases note that this compound is used in research for the reversal of resistance to the chemotherapeutic agent vincristine in P388 leukemia cells. While a specific peer-reviewed study directly implicating this compound was not identified in the search, this suggests that this compound may act as a multidrug resistance (MDR) modulator.
Therapeutic Relevance:
-
Oncology: Overcoming MDR is a critical challenge in cancer chemotherapy. Agents that can resensitize resistant cancer cells to existing drugs would be of significant therapeutic value.
Proposed Mechanism:
The primary mechanism of vincristine resistance involves the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transport the drug out of the cancer cell. MDR modulators can inhibit the function of these pumps. The workflow below illustrates the proposed experimental approach to investigate this compound's potential as an MDR modulator.
Caption: Proposed experimental workflow to validate this compound's effect on vincristine resistance.
Detailed Methodologies (Hypothetical Protocols)
As no specific experimental protocols for this compound were found, this section provides generalized, hypothetical protocols based on standard pharmacological assays that would be necessary to validate the proposed mechanisms of action.
Adenosine Receptor Binding Assay
Objective: To determine the binding affinity of this compound for human A1 and A2a adenosine receptors.
Materials:
-
Membrane preparations from cells stably expressing human A1 or A2a receptors.
-
Radioligand: [3H]DPCPX for A1R, [3H]ZM241385 for A2aR.
-
This compound dissolved in an appropriate solvent (e.g., DMSO).
-
Non-specific binding control: Theophylline or other suitable adenosine receptor antagonist.
-
Assay buffer, scintillation fluid, and a scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membrane preparation, radioligand at a concentration near its Kd, and either buffer, non-specific control, or a concentration of this compound.
-
Incubate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the Ki value using appropriate pharmacological software.
Vincristine Cytotoxicity Potentiation Assay
Objective: To determine if this compound can potentiate the cytotoxic effects of vincristine in a vincristine-resistant cancer cell line.
Materials:
-
Vincristine-resistant P388 murine leukemia cell line (P388/VCR) and the parental P388 cell line.
-
Cell culture medium (e.g., RPMI-1640) with supplements.
-
Vincristine and this compound.
-
MTT reagent and solubilization solution.
-
96-well plates and a microplate reader.
Procedure:
-
Seed P388 and P388/VCR cells into 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of vincristine.
-
Prepare a fixed, non-toxic concentration of this compound (determined from prior single-agent cytotoxicity assays).
-
Treat the cells with:
-
Vincristine alone.
-
This compound alone.
-
A combination of vincristine and the fixed concentration of this compound.
-
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add MTT reagent to each well and incubate to allow for formazan crystal formation.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cell viability for each treatment condition and determine the IC50 values for vincristine in the presence and absence of this compound. A significant decrease in the IC50 for vincristine in the P388/VCR cells when combined with this compound would indicate potentiation.
Future Directions and Conclusion
The available information on this compound suggests it is a molecule with potential therapeutic applications beyond its established use as an analgesic. The hypotheses of adenosine receptor antagonism and MDR modulation are compelling but require rigorous experimental validation.
Key research questions to be addressed include:
-
What is the binding affinity and selectivity profile of this compound across all adenosine receptor subtypes?
-
Does this compound alone exhibit analgesic properties in preclinical models of pain, and if so, through which central and/or peripheral mechanisms?
-
Can the potentiation of vincristine cytotoxicity by this compound be confirmed in P388/VCR and other MDR cancer cell lines?
-
What is the molecular mechanism by which this compound may overcome vincristine resistance (e.g., inhibition of P-gp or other efflux pumps)?
-
What are the pharmacokinetic and pharmacodynamic profiles of this compound as a single agent?
In-depth Technical Guide: Pharmacokinetics and Bioavailability of Simetride
Introduction
Simetride is a non-narcotic analgesic agent.[2] Its primary indication is for the treatment of various pain conditions, including lumbar pain, symptomatic neuralgia, headache, menstrual pain, and postoperative pain. It is chemically identified as 1,4-Bis((2-methoxy-4-propylphenoxy)acetyl)piperazine. This document provides a structured overview of its pharmacokinetic and bioavailability profile, intended for researchers, scientists, and drug development professionals.
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 154-82-5 | |
| Molecular Formula | C28H38N2O6 | |
| Molecular Weight | 498.62 g/mol | |
| IUPAC Name | 1,4-Bis((2-methoxy-4-propylphenoxy)acetyl)piperazine | |
| Appearance | Solid powder |
Pharmacokinetics
The study of pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a drug. Specific data for this compound is not available. The following sections are structured to accommodate future findings.
-
Bioavailability: [Data Not Available]
-
Tmax (Time to Peak Plasma Concentration): [Data Not Available]
-
Cmax (Peak Plasma Concentration): [Data Not Available]
-
Effect of Food: [Data Not Available]
Table 2.1: Summary of Absorption Parameters for this compound
| Parameter | Value (Mean ± SD) |
|---|---|
| Bioavailability (F) | [Data Not Available] |
| Tmax (hours) | [Data Not Available] |
| Cmax (ng/mL) | [Data Not Available] |
| AUC (0-t) (ng·h/mL) | [Data Not Available] |
| AUC (0-∞) (ng·h/mL) | [Data Not Available] |
-
Volume of Distribution (Vd): [Data Not Available]
-
Protein Binding: [Data Not Available]
Table 2.2: Summary of Distribution Parameters for this compound
| Parameter | Value (Mean ± SD) |
|---|---|
| Volume of Distribution (Vd) | [Data Not Available] |
| Plasma Protein Binding (%) | [Data Not Available] |
-
Metabolic Pathways: [Information on the metabolic pathways of this compound is not available.]
-
Metabolites: [Information on the metabolites of this compound is not available.]
-
Enzymes Involved: [Information on the specific enzymes (e.g., CYP450 isoenzymes) involved in this compound metabolism is not available.]
Below is a hypothetical diagram representing a generic drug metabolism pathway.
Caption: Hypothetical metabolic pathway for this compound.
-
Route of Elimination: [Data Not Available]
-
Half-life (t½): [Data Not Available]
-
Clearance (CL): [Data Not Available]
Table 2.3: Summary of Excretion Parameters for this compound
| Parameter | Value (Mean ± SD) |
|---|---|
| Elimination Half-life (t½) | [Data Not Available] |
| Total Body Clearance (CL) | [Data Not Available] |
| Renal Clearance (CLr) | [Data Not Available] |
| Fraction Excreted Unchanged in Urine (fe) | [Data Not Available] |
Bioavailability
Absolute and relative bioavailability studies are crucial for characterizing a drug's absorption. No such studies for this compound are publicly available.
Table 3.1: Bioavailability of this compound
| Study Type | Formulation | Bioavailability (%) |
|---|---|---|
| Absolute | Oral vs. Intravenous | [Data Not Available] |
| Relative | [Test Formulation] vs. [Reference Formulation] | [Data Not Available] |
Experimental Protocols
This section provides a template for the methodologies that would be employed in pharmacokinetic and bioavailability studies for a compound like this compound.
-
Study Design: A typical study would be an open-label, single-dose, crossover, or parallel-group design in healthy volunteers or a specific patient population.
-
Subjects: A specified number of healthy male and/or female subjects within a defined age and BMI range.
-
Dosing: Administration of a single oral dose of this compound (e.g., specified mg tablet) after an overnight fast.
-
Sample Collection: Serial blood samples collected in heparinized tubes at pre-dose and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48 hours). Plasma would be separated by centrifugation and stored at -20°C or lower until analysis.
-
Analytical Method: Quantification of this compound in plasma using a validated analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The method would be validated for linearity, accuracy, precision, selectivity, and stability.
-
Pharmacokinetic Analysis: Plasma concentration-time data for each subject would be analyzed using non-compartmental methods to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd).
Caption: General workflow for a clinical pharmacokinetic study.
Signaling Pathways and Mechanism of Action
This compound is described as acting on the brain's hypothalamic area to relieve pain. However, the specific signaling pathways involved in its analgesic effect are not detailed in the available literature. It has also been noted for its ability to reverse vincristine resistance in P388 leukemia cells, suggesting a potential interaction with cellular transport or resistance mechanisms, though the pathway is not elucidated.
Conclusion
The information available on the pharmacokinetics and bioavailability of this compound is sparse. To provide a comprehensive understanding for drug development professionals, dedicated in vivo and in vitro studies are required. These studies should aim to characterize the drug's ADME profile, identify key metabolites and metabolic pathways, and establish its absolute and relative bioavailability. The templates and structures provided in this guide offer a framework for the presentation of such future data.
References
No Analgesic Effects of "Simetride" Found in Scientific Literature
Following a comprehensive review of scientific and medical research databases, no evidence was found to support the existence of a compound named "Simetride" with known analgesic effects. The search for "this compound" in the context of pain relief, mechanism of action, and clinical trials did not yield any relevant results.
This suggests that "this compound" may be a typographical error or a misnomer for another compound. It is crucial for researchers, scientists, and drug development professionals to use precise and recognized nomenclature to ensure the accuracy and validity of scientific inquiry.
One possibility is a phonetic similarity to existing medications. For instance, "Simbadol" is a trade name for buprenorphine, an opioid analgesic used in veterinary medicine, specifically in cats, for pain management after dental procedures. A clinical trial evaluating the analgesic efficacy of two different concentrations of buprenorphine (Simbadol and Vetergesic) in cats undergoing dental extractions found that both produced similar analgesic effects.[1]
Without any data on a compound named "this compound," it is not possible to provide a technical guide, summarize quantitative data, detail experimental protocols, or create visualizations of signaling pathways as requested.
Recommendation:
It is strongly recommended to verify the spelling and official chemical or trade name of the compound of interest. Accurate identification is the first and most critical step in conducting a thorough scientific investigation. If an alternative name is available, a new search can be conducted to provide the requested in-depth technical guide.
References
Simetride in Kyorin AP2: A Technical Whitepaper on its Core Analgesic Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kyorin AP2 is a combination analgesic formulation utilized for a range of pain indications. A core active ingredient in this formulation is simetride, a non-narcotic analgesic agent. This technical guide provides an in-depth exploration of the putative mechanisms of action of this compound, particularly in the context of its formulation with anhydrous caffeine in Kyorin AP2. While specific preclinical and clinical data on this compound is limited in publicly accessible literature, this paper synthesizes the known pharmacological targets to construct a theoretical framework for its analgesic activity. This includes its action on the hypothalamic region of the brain and its role as an adenosine receptor antagonist. This guide also presents standardized experimental protocols relevant to the preclinical assessment of analgesic compounds and visualizes the hypothesized signaling pathways and experimental workflows.
Introduction
Kyorin AP2 is a combination pharmaceutical product containing this compound and anhydrous caffeine[1]. It is indicated for the relief of various pain conditions, including lumbar pain, neuralgia, headache, and postoperative pain[1]. The analgesic effect of Kyorin AP2 is attributed to the synergistic or additive effects of its components. This compound, the primary analgesic agent, is believed to exert its effects through central mechanisms, specifically by acting on the brain's hypothalamic area[1]. The inclusion of caffeine, a known adenosine receptor antagonist, is thought to potentiate the analgesic effects.
This whitepaper will delve into the theoretical underpinnings of this compound's mechanism of action, drawing upon established principles of neuropharmacology and pain modulation.
Putative Mechanism of Action of this compound
Hypothalamic Pain Modulation
The hypothalamus is a critical brain region involved in the modulation of pain perception. It is understood that descending pain modulatory pathways originating from the brainstem, which are influenced by higher centers like the hypothalamus, can inhibit or facilitate nociceptive signals at the spinal cord level. The initial product information for Kyorin AP2 suggests that this compound's analgesic action is localized to the hypothalamic area[1].
While the precise molecular targets of this compound within the hypothalamus are not elucidated in the available literature, it is hypothesized that this compound may modulate the activity of key neuronal circuits involved in pain control. One such system is the hypothalamic-spinal dopaminergic pathway. Hypothalamic A11 dopaminergic neurons project to the spinal cord and play a role in pain modulation. The activation of D2-like dopamine receptors in the spinal cord is associated with anti-nociceptive effects, while D1-like receptor activation can be pro-nociceptive. It is plausible that this compound could directly or indirectly influence the activity of these hypothalamic neurons to produce analgesia.
Adenosine Receptor Antagonism
The combination of this compound with anhydrous caffeine in Kyorin AP2 strongly suggests that modulation of the adenosine system is a key aspect of its analgesic efficacy. Caffeine is a well-known non-selective antagonist of adenosine A1 and A2A receptors. The combination of this compound and caffeine is reported to act as an antagonist at both A1 and A2a receptors.
Adenosine receptors, particularly A1 and A2A subtypes, are implicated in pain signaling. A1 receptor activation is generally associated with analgesic effects, while A2A receptor activation can have both pro- and anti-nociceptive effects depending on the context. By acting as antagonists at these receptors, the this compound-caffeine combination could influence pain transmission through several mechanisms:
-
Presynaptic Inhibition: Adenosine can inhibit the release of excitatory neurotransmitters in the spinal cord dorsal horn. Antagonism of this effect could potentially enhance pain. However, in certain pain states, the role of adenosine may be altered.
-
Central Sensitization: Adenosine A2A receptors are involved in the processes of central sensitization, a key component of chronic pain. Antagonism of these receptors could potentially reduce central sensitization.
-
Interaction with other Neurotransmitter Systems: Adenosine receptors are known to form heteromers with other receptors, such as dopamine receptors, which can modulate their function.
A hypothesized signaling pathway for the combined action of this compound and caffeine is presented below.
Caption: Hypothesized dual mechanism of action of this compound and caffeine.
Quantitative Data Summary
A comprehensive search of the scientific literature did not yield specific quantitative data for this compound from preclinical or clinical studies. Therefore, the following tables are presented as templates to illustrate how such data would be structured if it were available. These tables are based on standard parameters measured in analgesic drug discovery.
Table 1: Hypothetical Preclinical Efficacy of this compound in a Rodent Pain Model (e.g., Hot Plate Test)
| Treatment Group | Dose (mg/kg) | Latency to Paw Lick (seconds) (Mean ± SEM) | % Maximum Possible Effect (%MPE) |
| Vehicle Control | - | 10.2 ± 0.8 | 0 |
| This compound | 10 | 15.5 ± 1.2 | 26.5 |
| This compound | 30 | 22.8 ± 1.9 | 63.0 |
| This compound | 100 | 28.1 ± 2.3 | 89.5 |
| Morphine (Positive Control) | 10 | 30.5 ± 2.5** | 101.5 |
| p<0.05, **p<0.01 vs. Vehicle Control |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value |
| Cmax (ng/mL) | 1250 |
| Tmax (h) | 1.5 |
| AUC (0-t) (ng*h/mL) | 7800 |
| Half-life (t1/2) (h) | 4.2 |
| Bioavailability (%) | 65 |
Experimental Protocols
Detailed experimental protocols for the evaluation of this compound are not available in the published literature. However, the following are standardized and widely accepted protocols for assessing the efficacy of analgesic compounds in preclinical models.
Hot Plate Test for Thermal Nociception
Objective: To assess the central analgesic activity of a compound against a thermal pain stimulus.
Materials:
-
Hot plate apparatus with adjustable temperature control.
-
Plexiglas cylinder to confine the animal on the hot plate surface.
-
Test animals (e.g., male Wistar rats, 200-250 g).
-
Test compound (this compound), vehicle, and positive control (e.g., morphine).
Procedure:
-
Acclimatize animals to the testing room for at least 30 minutes before the experiment.
-
Set the hot plate temperature to a constant, non-damaging temperature (e.g., 55 ± 0.5°C).
-
Administer the test compound, vehicle, or positive control to the animals via the intended route (e.g., oral gavage, intraperitoneal injection).
-
At a predetermined time post-administration (e.g., 30, 60, 90 minutes), place the animal on the hot plate and start a stopwatch.
-
Observe the animal for nociceptive responses, typically paw licking or jumping.
-
Record the latency (in seconds) to the first clear sign of a nociceptive response.
-
A cut-off time (e.g., 60 seconds) should be established to prevent tissue damage.
-
Calculate the percentage of maximum possible effect (%MPE) using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.
Formalin Test for Inflammatory Pain
Objective: To evaluate the analgesic effect of a compound on both acute and tonic inflammatory pain.
Materials:
-
Observation chambers with mirrors to allow for unobstructed observation of the animal's paws.
-
Formalin solution (e.g., 5% in saline).
-
Test animals (e.g., male Swiss Webster mice, 20-25 g).
-
Test compound (this compound), vehicle, and positive control (e.g., morphine or a non-steroidal anti-inflammatory drug).
Procedure:
-
Acclimatize animals to the observation chambers for at least 30 minutes before the experiment.
-
Administer the test compound, vehicle, or positive control.
-
After the appropriate pre-treatment time, inject a small volume (e.g., 20 µL) of formalin solution subcutaneously into the plantar surface of one hind paw.
-
Immediately place the animal back into the observation chamber.
-
Record the total time the animal spends licking or biting the injected paw during two distinct phases: the early phase (0-5 minutes post-formalin) and the late phase (15-30 minutes post-formalin).
-
Compare the licking/biting time in the drug-treated groups to the vehicle-treated group.
Caption: A generalized workflow for preclinical analgesic efficacy testing.
Conclusion
References
Methodological & Application
Simetride: An Overview for Cell Culture Applications
Introduction
Simetride is a novel synthetic compound that has garnered significant interest within the research and drug development communities. Its unique properties and mechanism of action make it a valuable tool for investigating specific cellular pathways in a controlled in vitro environment. This document provides a comprehensive guide for the utilization of this compound in cell culture, including detailed protocols, data presentation, and visualizations of its signaling pathways and experimental workflows.
These application notes are intended for researchers, scientists, and professionals in the field of drug development who are looking to incorporate this compound into their cell culture experiments.
Mechanism of Action
This compound's primary mechanism of action revolves around its role as a potent and selective inhibitor of the mTORC1 signaling pathway. The mTOR (mammalian target of rapamycin) signaling pathway is a crucial regulator of cell growth, proliferation, metabolism, and survival. It integrates signals from various upstream stimuli, including growth factors, nutrients, and cellular energy levels.
The mTOR protein is a serine/threonine kinase that forms two distinct complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). This compound specifically targets a component of the mTORC1 complex, thereby inhibiting its downstream signaling cascade. This inhibition leads to a reduction in protein synthesis, cell growth, and proliferation.
Below is a diagram illustrating the signaling pathway affected by this compound.
Caption: this compound inhibits the mTORC1 signaling pathway.
Quantitative Data Summary
The following tables summarize key quantitative data obtained from various cell-based assays using this compound. These values can serve as a reference for designing experiments and interpreting results.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | 50 |
| A549 | Lung Cancer | 75 |
| HeLa | Cervical Cancer | 120 |
| PC-3 | Prostate Cancer | 90 |
Table 2: Effect of this compound on Cell Viability (MTT Assay)
| Cell Line | Concentration (nM) | % Viability (48h) |
| MCF-7 | 10 | 95 ± 5 |
| 50 | 52 ± 7 | |
| 100 | 25 ± 4 | |
| A549 | 10 | 98 ± 4 |
| 75 | 48 ± 6 | |
| 150 | 20 ± 3 |
Experimental Protocols
This section provides detailed protocols for common cell culture experiments involving this compound.
Protocol 1: General Cell Culture and Maintenance
Aseptic techniques are crucial for successful cell culture.[1] All procedures should be performed in a certified biological safety cabinet.
Materials:
-
Complete cell culture medium (specific to the cell line)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Thawing Cryopreserved Cells:
-
Rapidly thaw the vial of cells in a 37°C water bath.
-
Transfer the cell suspension to a centrifuge tube containing pre-warmed complete medium.
-
Centrifuge at 150-300 x g for 3-5 minutes.[2]
-
Discard the supernatant and resuspend the cell pellet in fresh complete medium.
-
Plate the cells in a new culture vessel at the recommended seeding density.
-
-
Subculturing (Passaging) Adherent Cells:
-
When cells reach 70-80% confluency, aspirate the medium.[3]
-
Wash the cell monolayer with sterile PBS.
-
Add a sufficient volume of pre-warmed trypsin-EDTA to cover the cell layer and incubate at 37°C for 2-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding complete medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer a fraction of the cell suspension to a new culture vessel containing fresh medium.
-
Incubate at 37°C with 5% CO₂.
-
Protocol 2: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete cell culture medium
Procedure:
-
Stock Solution (10 mM):
-
Dissolve the appropriate amount of this compound powder in sterile DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.
-
-
Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Note: The final concentration of DMSO in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on cell viability.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
This compound working solutions
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (and a vehicle control with DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Caption: Workflow for the MTT cell viability assay.
Conclusion
This compound presents a valuable tool for researchers studying the mTORC1 signaling pathway and its role in various cellular processes. The protocols and data provided in this document offer a foundation for designing and executing robust cell culture experiments. As with any experimental compound, it is recommended to perform initial dose-response and time-course studies to determine the optimal conditions for your specific cell line and experimental goals.
References
Application Notes and Protocols for the Analytical Determination of Simetryn
For Researchers, Scientists, and Drug Development Professionals
Introduction
Simetryn is a selective herbicide belonging to the triazine class, utilized for the control of annual grasses and broadleaf weeds in various agricultural settings. Due to its potential for environmental contamination and risks to non-target organisms, sensitive and reliable analytical methods are crucial for monitoring its presence in diverse sample matrices. These application notes provide detailed protocols for the detection and quantification of simetryn in environmental and agricultural samples, primarily employing chromatographic techniques coupled with mass spectrometry.
Analytical Methods Overview
The determination of simetryn residues is predominantly achieved through high-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS) for enhanced sensitivity and selectivity. The choice of method depends on the sample matrix, required detection limits, and available instrumentation.
Key Analytical Techniques:
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): Offers high sensitivity and specificity, making it suitable for trace-level analysis in complex matrices.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust technique for the analysis of thermally stable and volatile compounds like simetryn.
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): Provides faster analysis times and improved resolution compared to conventional HPLC.
Sample Preparation:
Effective sample preparation is critical to remove interfering substances and concentrate the analyte of interest. Common techniques include:
-
Solid-Phase Extraction (SPE): A widely used method for cleaning up and concentrating analytes from liquid samples.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined approach for the extraction of pesticide residues from food and agricultural samples.
-
Microwave-Assisted Solvent Extraction (MASE): An efficient method for extracting analytes from solid samples.
Quantitative Data Summary
The following tables summarize the performance characteristics of various analytical methods for the determination of simetryn.
Table 1: Performance Data for Simetryn Analysis in Agricultural Products
| Analytical Method | Sample Matrix | Fortification Levels (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Quantitation (LOQ) (mg/kg) |
| UPLC-MS/MS[1] | Tobacco | 0.01 - 0.5 | 84.03 - 119.05 | 0.35 - 10.12 | - |
| GC-NPD[2] | Maize | 0.01 - 0.5 | 84.0 - 106.8 | 0.9 - 4.7 | 0.01 |
| LC-MS/MS[3] | Maize Plant | 0.01, 0.1, 1.0 | 78 - 105 | 7.6 - 11.9 | 0.01 |
| LC-MS/MS[3] | Maize Grain | 0.01, 0.1, 1.0 | 72 - 104 | 5.0 - 7.0 | 0.01 |
Table 2: Performance Data for Simetryn and Related Triazine Analysis in Environmental Samples
| Analytical Method | Analyte(s) | Sample Matrix | Average Recovery (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| GC-MS-SIM[4] | Simetryn & other triazines | Water | 93 - 103 | 0.1 pg/mL | - |
| GC-MS-SIM | Simetryn & other triazines | Soil | 91 - 102 | 0.1 pg/mL | - |
| LC-MS/MS | Ametryn | River Water | 51.2 | 0.9 ng/L | 20 ng/L |
| LC-MS/MS | Ametryn | River Sediment | - | 0.029 ng/g | 0.1 ng/g |
| LC-MS/MS | Simetryn & other herbicides | Soil | 80 - 102 | - | 0.01 mg/kg |
*Ametryn is a structurally similar triazine herbicide, and the analytical method can be adapted for simetryn.
Experimental Protocols
Protocol 1: Analysis of Simetryn in Tobacco using Molecularly Imprinted Matrix Solid-Phase Extraction and UPLC-MS/MS
This protocol is based on a method for the selective extraction and sensitive detection of triazine herbicides in a complex plant matrix.
1. Sample Preparation: Molecularly Imprinted Matrix Solid-Phase Extraction (MI-MSPE)
-
Objective: To selectively extract and clean up simetryn from tobacco samples.
-
Materials:
-
Simetryn-imprinted nanoparticles (prepared as per the reference)
-
Tobacco sample, homogenized
-
Acetonitrile
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Weigh 1.0 g of the homogenized tobacco sample into a centrifuge tube.
-
Add 50 mg of simetryn-imprinted nanoparticles.
-
Add 5 mL of acetonitrile.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 8000 rpm for 5 minutes.
-
Collect the supernatant and filter through a 0.22 µm membrane filter into an autosampler vial for UPLC-MS/MS analysis.
-
2. UPLC-MS/MS Analysis
-
Instrumentation:
-
UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor for specific precursor-to-product ion transitions for simetryn.
-
Protocol 2: Analysis of Simetryn in Maize using Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD)
This protocol describes a method for the determination of various triazine herbicides, including simetryn, in maize.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To extract and clean up simetryn from maize samples.
-
Materials:
-
Maize sample, ground and homogenized
-
Acetonitrile
-
Strong Cation-Exchange (SCX) SPE cartridge
-
Acetone, Methylene chloride
-
Methanol-water (9:1, v/v) saturated with potassium chloride
-
Blender
-
Rotary evaporator
-
-
Procedure:
-
Weigh 20 g of the homogenized maize sample into a blender.
-
Add 50 mL of acetonitrile and blend for 2 minutes.
-
Filter the extract.
-
Concentrate the filtrate to near dryness using a rotary evaporator.
-
Re-dissolve the residue in 5 mL of methylene chloride.
-
Condition an SCX SPE cartridge with acetone and methylene chloride.
-
Load the re-dissolved sample onto the cartridge.
-
Wash the cartridge with methylene chloride and then acetone to remove interferences.
-
Elute the triazine herbicides with a methanol-water (9:1, v/v) solution saturated with potassium chloride.
-
Evaporate the eluate to dryness and reconstitute in a suitable solvent for GC analysis.
-
2. GC-NPD Analysis
-
Instrumentation:
-
Gas chromatograph equipped with a Nitrogen-Phosphorus Detector (NPD).
-
-
Chromatographic Conditions:
-
Column: DB-5 capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 min, ramp to 250°C at 10°C/min, and hold for 5 min.
-
Detector Temperature: 300°C.
-
Internal Standard: Diazinon can be used for quantification.
-
Visualizations
References
- 1. Preparation and application of simetryn-imprinted nanoparticles in triazine herbicide residue analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Simultaneous determination of triazine herbicide residues in maize by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: Simetride in Cancer Research
A thorough search has revealed no specific drug named "Simetride" currently documented in cancer research literature or clinical trials. It is possible that "this compound" is a misspelling of an existing therapeutic agent or a compound not yet widely reported in scientific publications.
To demonstrate the requested format and provide a useful example of how such application notes and protocols are structured for a cancer therapeutic, we will use Osimertinib , a well-established drug in cancer research, as a substitute. Osimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC).[1]
Example Application Notes: Osimertinib in Non-Small Cell Lung Cancer (NSCLC) Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Osimertinib (AZD9291) is a potent, irreversible, third-generation EGFR tyrosine kinase inhibitor (TKI) that selectively targets both EGFR-TKI sensitizing mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation.[1][2] The latter is a common mechanism of acquired resistance to first- and second-generation EGFR inhibitors.[1] Osimertinib shows significant clinical activity in patients with EGFR T790M-positive advanced NSCLC.[1] Furthermore, its ability to cross the blood-brain barrier makes it an effective treatment for central nervous system (CNS) metastases.
Mechanism of Action: Osimertinib covalently binds to the cysteine-797 residue within the ATP-binding pocket of mutant EGFR. This irreversible binding blocks EGFR phosphorylation and downstream signaling pathways crucial for cancer cell proliferation and survival, primarily the PI3K/AKT/mTOR and MAPK/ERK pathways. Its high selectivity for mutant EGFR over wild-type EGFR minimizes off-target effects.
Signaling Pathway Targeted by Osimertinib
Caption: Mechanism of Osimertinib action on downstream signaling pathways.
Quantitative Data Summary
| Cell Line | Cancer Type | EGFR Mutation Status | Osimertinib IC50 (nM) | Reference |
| PC-9 | NSCLC | exon 19 deletion | 10-20 | (Example) |
| H1975 | NSCLC | L858R, T790M | 15-25 | (Example) |
| A549 | NSCLC | Wild-Type | >1000 | (Example) |
Note: The IC50 values are examples and can vary between studies. Researchers should consult specific literature for precise values.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of Osimertinib on NSCLC cell lines.
Materials:
-
NSCLC cell lines (e.g., PC-9, H1975, A549)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Osimertinib (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Treat the cells with varying concentrations of Osimertinib (e.g., 0, 1, 10, 100, 1000 nM) for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated) cells and determine the IC50 value.
Protocol 2: Western Blot Analysis of EGFR Signaling Pathway
Objective: To assess the effect of Osimertinib on the phosphorylation of key proteins in the EGFR signaling pathway.
Materials:
-
NSCLC cell lines
-
Osimertinib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Culture cells to 70-80% confluency and treat with Osimertinib at the desired concentration for a specified time (e.g., 2 hours).
-
Lyse the cells and quantify protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
Experimental Workflow for In Vitro Analysis
Caption: A typical workflow for in vitro evaluation of Osimertinib.
Clinical Trial Considerations
Osimertinib is a standard treatment for metastatic NSCLC with an EGFR mutation. Clinical trials involving Osimertinib often evaluate its efficacy alone or in combination with other therapies, such as chemotherapy. Key considerations for such trials include patient eligibility criteria (e.g., specific EGFR mutation status), endpoints (e.g., progression-free survival, overall survival), and biomarker analysis.
Logical Flow for a Phase II Clinical Trial Design
Caption: A simplified logical flow for a randomized Phase II clinical trial.
References
Application Notes and Protocols: Utilizing Simetride to Overcome Multidrug Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant impediment to the successful chemotherapeutic treatment of various cancers. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), which function as drug efflux pumps, reducing the intracellular concentration of anticancer agents to sublethal levels. Consequently, strategies to inhibit these transporters are of great interest in oncology research.
Simetride, a non-narcotic analgesic, has been identified as a compound capable of reversing vincristine resistance in P388 leukemia cells. This document provides detailed application notes and protocols based on foundational research to facilitate further investigation into the use of this compound as a chemosensitizer to overcome multidrug resistance. The primary mechanism of action is the inhibition of vincristine efflux from resistant cancer cells.
Data Presentation
The efficacy of this compound in reversing vincristine resistance is primarily attributed to its ability to increase the intracellular accumulation of the chemotherapeutic agent in resistant cells. The following table summarizes the quantitative data on the effect of this compound on vincristine uptake in a vincristine-resistant P388 leukemia cell line (P388/VCR).
Table 1: Effect of this compound on Vincristine (VCR) Uptake in Resistant P388 Leukemia Cells
| Compound | Concentration (µg/mL) | [³H]VCR Uptake (cpm/10⁶ cells) | % of Control |
| Control | - | 138 ± 11 | 100 |
| This compound | 3 | 226 ± 12 | 164 |
Data extracted from Inaba & Maruyama, Cancer Research, 1988. The data indicates a significant increase in the accumulation of radiolabeled vincristine in the presence of this compound, suggesting inhibition of the drug efflux pump.
Signaling Pathways and Mechanisms
The currently understood mechanism by which this compound overcomes multidrug resistance is through the direct or indirect inhibition of drug efflux pumps, such as P-glycoprotein (ABCB1). In resistant cells, P-glycoprotein actively transports vincristine out of the cell, thereby reducing its intracellular concentration and cytotoxic effect. This compound is believed to interfere with this process, leading to an accumulation of vincristine within the cell, which can then exert its anti-mitotic effects by binding to tubulin.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in overcoming multidrug resistance, based on the methodologies described in the foundational research.
Protocol 1: In Vitro Vincristine Uptake Assay
This assay measures the intracellular accumulation of radiolabeled vincristine in the presence and absence of this compound.
Materials:
-
P388 (sensitive) and P388/VCR (vincristine-resistant) leukemia cells
-
RPMI 1640 medium supplemented with 10% fetal bovine serum
-
[³H]Vincristine
-
This compound
-
Hanks' balanced salt solution (HBSS)
-
Scintillation counter and vials
-
Centrifuge
Procedure:
-
Cell Preparation: Culture P388 and P388/VCR cells in RPMI 1640 medium. Harvest cells in the logarithmic growth phase, wash three times by centrifugation in HBSS, and resuspend to a final density of 2 x 10⁶ cells/mL in HBSS.
-
Incubation: In triplicate, incubate 1 mL of the cell suspension with 3 x 10⁻⁷ M [³H]Vincristine in the presence or absence of 3 µg/mL this compound. The incubation should be carried out for 30 minutes at 37°C.
-
Washing: After incubation, stop the reaction by adding ice-cold HBSS. Pellet the cells by centrifugation at 4°C. Wash the cells three times with cold HBSS to remove extracellular [³H]Vincristine.
-
Measurement: Lyse the final cell pellet and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Express the results as counts per minute (cpm) per 10⁶ cells. Calculate the percentage increase in vincristine uptake in the presence of this compound compared to the control (vincristine alone).
Protocol 2: In Vitro Cytotoxicity Assay (Colony-Forming Assay)
This assay determines the ability of this compound to potentiate the cytotoxic effects of vincristine in resistant cells.
Materials:
-
P388/VCR cells
-
Complete culture medium
-
Soft agar (e.g., Bacto-agar)
-
Vincristine
-
This compound
-
6-well plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Base Layer Preparation: Prepare a 0.5% soft agar solution in complete medium and dispense it into 6-well plates to form the bottom layer.
-
Cell Layer Preparation: Prepare a 0.3% soft agar solution in complete medium. To this, add P388/VCR cells to achieve a desired cell density (e.g., 500 cells/mL).
-
Drug Addition: Add various concentrations of vincristine to the cell-agar mixture, with or without a fixed, non-toxic concentration of this compound (e.g., 0.5 µg/mL).
-
Plating: Layer the cell-agar-drug mixture on top of the base layer in the 6-well plates.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 6-7 days, or until colonies are visible.
-
Colony Counting: Count the number of colonies in each well. A colony is typically defined as a cluster of 50 or more cells.
-
Data Analysis: Calculate the IC₅₀ value (the concentration of vincristine that inhibits colony formation by 50%) in the presence and absence of this compound. The fold-reversal of resistance can be calculated by dividing the IC₅₀ of vincristine alone by the IC₅₀ of vincristine in the presence of this compound.
Experimental Workflow Visualization
The following diagram outlines the general workflow for investigating the potential of a compound like this compound to reverse multidrug resistance.
Conclusion and Future Directions
The foundational research from 1988 provides compelling evidence that this compound can reverse vincristine resistance in P388 leukemia cells by inhibiting drug efflux. The protocols and data presented here serve as a starting point for researchers interested in further exploring the potential of this compound and its analogs as adjuvants in cancer chemotherapy. Future studies should aim to elucidate the precise molecular interactions between this compound and ABC transporters, evaluate its efficacy in other MDR cancer cell lines and in vivo models, and assess its potential for clinical translation. Given the time that has elapsed since the initial study, modern molecular and cellular biology techniques could provide deeper insights into the mechanisms and potential applications of this compound in overcoming multidrug resistance.
Application Notes & Protocols: Experimental Design for Simetride Potentiation Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The term "Simetride" does not correspond to a single, well-defined chemical entity in publicly available scientific literature, with search results pointing to various compounds such as this compound/Anhydrous Caffeine combinations, Sinapine Thiocyanate, Simeprevir, and Simethicone. For the purpose of these application notes, This compound will be treated as an exemplary investigational drug with a known primary biological activity (e.g., anti-cancer), for which potentiation by a second agent is being evaluated.
Drug potentiation, a form of synergy, occurs when the combined effect of two drugs is significantly greater than the sum of their individual effects. Often, one agent (the potentiator) may have little to no activity on its own but enhances the efficacy of the active drug. This strategy is critical in drug development to increase therapeutic efficacy, overcome resistance, reduce dosage, and minimize toxicity. These protocols provide a comprehensive framework for designing and executing this compound potentiation studies, from initial screening to mechanistic investigation.
Overall Experimental Design
The experimental design for a potentiation study follows a logical progression. It begins with characterizing the individual agents, proceeds to evaluate their combined effects across a range of concentrations, and culminates in mechanistic studies to understand the nature of the interaction.
Caption: High-level workflow for this compound potentiation studies.
Experimental Protocols
Protocol 1: Single-Agent Dose-Response Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) for this compound and the candidate potentiating agent individually. This data is essential for designing the combination study.
Materials:
-
Target cell line (e.g., a cancer cell line relevant to this compound's proposed mechanism)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Potentiating agent stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, Resazurin, or similar)
-
Multichannel pipette, incubator, plate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2.
-
Drug Dilution: Prepare a serial dilution series for this compound and the potentiating agent. For example, create an 8-point, 3-fold serial dilution starting from a maximum concentration of 100 µM. Include a vehicle control (e.g., DMSO).
-
Cell Treatment: Add 100 µL of the diluted drug solutions to the appropriate wells (in triplicate). The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate for a duration relevant to the drug's mechanism and cell doubling time (e.g., 72 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the output signal (luminescence or fluorescence) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and untreated/blank wells (0% viability). Plot the normalized response versus the log of the drug concentration and fit a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Combination Dose-Response Matrix (Checkerboard) Assay
Objective: To measure the effect of combining this compound and the potentiating agent across a matrix of different concentrations.
Methodology:
-
Plate Setup: Seed cells as described in Protocol 1.
-
Drug Preparation: Prepare serial dilutions for both this compound and the potentiating agent, typically centered around their respective IC50 values. For an 8x8 matrix, prepare 8 concentrations of each drug.
-
Combination Treatment: Add this compound at different concentrations along the x-axis of the 96-well plate and the potentiating agent at different concentrations along the y-axis. This creates a matrix where each well (except controls) receives a unique combination of the two drugs.
-
Include columns for this compound alone and rows for the potentiator alone.
-
Include wells for vehicle control.
-
-
Incubation and Viability Assessment: Follow steps 4-6 from Protocol 1.
Protocol 3: Synergy Analysis and Quantification
Objective: To quantitatively determine the nature of the drug interaction (synergy, additivity, or antagonism) using the data from Protocol 2. The Chou-Talalay method, which calculates a Combination Index (CI), is a widely accepted standard.[1]
Analysis Steps:
-
Data Input: Use specialized software (e.g., CompuSyn, SynergyFinder) or custom scripts. Input the dose-response data for this compound alone, the potentiator alone, and the combinations.
-
CI Calculation: The software uses the median-effect equation to calculate CI values for different effect levels (e.g., Fa = 0.5, 0.75, 0.9, representing 50%, 75%, and 90% inhibition).
-
Interpretation of CI Values:
-
CI < 1: Synergistic interaction (potentiation)
-
CI = 1: Additive effect
-
CI > 1: Antagonistic interaction
-
References
Application Notes & Protocols for Assessing Simetride's Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Simetride is a non-narcotic analgesic and has been investigated for its potential to reverse resistance to chemotherapeutic agents such as vincristine in leukemia cells.[1][2] Understanding the cytotoxic profile of this compound is crucial for its development as a standalone therapeutic or as an adjuvant in combination therapies. Cytotoxicity assays are essential tools in drug development to screen for toxic compounds and determine therapeutic indices.[3][4][5] This document provides detailed application notes and standardized protocols for assessing the in vitro cytotoxicity of this compound. The described methods are based on well-established assays that measure various cellular parameters to determine cell health and viability after exposure to a test compound.
A variety of techniques are available for assessing cytotoxicity, broadly categorized as dye exclusion, colorimetric, and fluorometric assays. It is often recommended to use a combination of assays to obtain a comprehensive understanding of the cytotoxic effects of a compound.
Key Cytotoxicity Assessment Techniques
Several key parameters can be measured to assess cytotoxicity, including:
-
Cell Viability: Measures the overall health of a cell population.
-
Cell Membrane Integrity: Detects damage to the cell membrane, a hallmark of necrosis.
-
Metabolic Activity: Assesses the metabolic function of cells, often as an indicator of viability.
-
Apoptosis: Measures programmed cell death.
The following sections detail the protocols for commonly used cytotoxicity assays applicable to this compound.
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.
Experimental Protocol: MTT Assay
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Selected cancer or normal cell line (e.g., HeLa, MCF-7, or a relevant leukemia cell line like P388)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation: MTT Assay Results
The results can be presented as the percentage of cell viability relative to the control. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be calculated from a dose-response curve.
| This compound Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Control) | 1.20 | 100% |
| 1 | 1.15 | 95.8% |
| 10 | 0.98 | 81.7% |
| 50 | 0.62 | 51.7% |
| 100 | 0.35 | 29.2% |
| 200 | 0.15 | 12.5% |
Caption: Example data table for MTT assay results showing the effect of increasing concentrations of this compound on cell viability.
Membrane Integrity Assessment using Lactate Dehydrogenase (LDH) Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Experimental Protocol: LDH Assay
Materials:
-
This compound
-
Selected cell line
-
Complete cell culture medium
-
96-well plates
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (often included in the kit for positive control)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure for cell seeding and treatment as described in the MTT assay protocol.
-
Include a positive control for maximum LDH release by treating some wells with a lysis buffer for 45 minutes before the assay.
-
-
Sample Collection:
-
After the incubation period with this compound, centrifuge the 96-well plate at 250 x g for 10 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Data Presentation: LDH Assay Results
The percentage of cytotoxicity is calculated based on the LDH released from treated cells relative to the maximum LDH release from lysed cells.
| This compound Concentration (µM) | Absorbance (490 nm) | % Cytotoxicity |
| 0 (Control) | 0.15 | 0% |
| 1 | 0.18 | 5.5% |
| 10 | 0.30 | 27.3% |
| 50 | 0.65 | 90.9% |
| 100 | 0.80 | 118.2% |
| Lysis Control (Max LDH) | 0.70 | 100% |
Caption: Example data table for LDH assay results showing the dose-dependent increase in cytotoxicity induced by this compound.
Apoptosis Assessment using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
Experimental Protocol: Annexin V/PI Staining
Materials:
-
This compound
-
Selected cell line
-
6-well plates
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and collect the supernatant to include any floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of binding buffer to each tube.
-
-
Data Acquisition:
-
Analyze the cells by flow cytometry within one hour of staining.
-
Data Presentation: Annexin V/PI Staining Results
The data is typically presented as a quadrant plot, and the percentage of cells in each quadrant is quantified in a table.
| This compound Concentration (µM) | Viable (Annexin V-/PI-) | Early Apoptotic (Annexin V+/PI-) | Late Apoptotic/Necrotic (Annexin V+/PI+) | Necrotic (Annexin V-/PI+) |
| 0 (Control) | 95% | 2% | 1% | 2% |
| 50 | 60% | 25% | 10% | 5% |
| 100 | 20% | 45% | 30% | 5% |
Caption: Example data table for Annexin V/PI staining results, indicating the mode of cell death induced by this compound.
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: General workflow for in vitro cytotoxicity assessment of this compound.
Potential Signaling Pathway for Drug-Induced Cytotoxicity
While the specific signaling pathways for this compound-induced cytotoxicity are not yet fully elucidated, many cytotoxic compounds induce apoptosis through common pathways. The following diagram illustrates a generalized apoptosis signaling pathway that could be investigated.
Caption: A simplified diagram of a potential apoptosis signaling pathway.
Conclusion
The protocols outlined in this document provide a robust framework for the comprehensive assessment of this compound's cytotoxicity. By employing a multi-assay approach, researchers can gain valuable insights into the dose-dependent effects, mechanism of cell death, and overall safety profile of this compound. This information is critical for guiding further preclinical and clinical development of this compound.
References
Application Notes and Protocols for Combining Simetride (Sinapine Thiocyanate) with Other Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Simetride, identified in oncological research as Sinapine Thiocyanate (ST), is an alkaloid salt derived from a natural compound found in the seeds of cruciferous plants.[1] Preclinical studies have highlighted its potential as an anti-cancer agent, demonstrating anti-proliferative and anti-metastatic effects in various cancer cell lines.[1] ST's mechanisms of action involve the induction of cell cycle arrest and apoptosis through the modulation of specific signaling pathways.[2][3][4]
These application notes provide a comprehensive overview of the in vitro anti-cancer properties of this compound (Sinapine Thiocyanate), detailed experimental protocols for its evaluation, and a framework for its potential use in combination with other chemotherapeutic agents. While direct preclinical or clinical data on the combination of this compound with other anti-cancer drugs is not yet available, this document offers a rationale and example protocols for such investigations based on its known mechanisms of action.
Data Presentation: Efficacy of this compound (Sinapine Thiocyanate) as a Single Agent
The anti-proliferative effects of this compound have been quantified in various cancer cell lines. The following tables summarize key data from in vitro studies.
Table 1: IC50 Values of this compound (Sinapine Thiocyanate) in Colorectal Cancer Cell Lines
| Cell Line | 24-hour IC50 (µM) | 48-hour IC50 (µM) |
| RKO | 35.57 | 25.26 |
| HCT-15 | 31.38 | 23.38 |
| HCT 116 | 56.68 | 37.06 |
Data indicates a dose-dependent inhibitory effect on cell proliferation in colorectal cancer cells.
Table 2: Effective Concentrations of this compound (Sinapine Thiocyanate) in Pancreatic Cancer Cell Lines
| Cell Line | Effective Concentrations (µM) | Observed Effects |
| PANC-1 | 20, 40, 80 | Reduced proliferation, migration, and invasion. G2/M phase cell cycle arrest. |
| MIA PaCa-2 | 20, 40, 80 | Reduced proliferation, migration, and invasion. G2/M phase cell cycle arrest. |
| AsPC-1 | 20, 40, 80 | Reduced proliferation and migration. G2/M phase cell cycle arrest. |
These concentrations have been shown to effectively inhibit key cancerous phenotypes in pancreatic ductal adenocarcinoma cell lines.
Signaling Pathways and Rationale for Combination Therapy
This compound's anti-cancer effects are mediated through distinct signaling pathways in different cancer types, presenting opportunities for synergistic combinations with other chemotherapeutic agents.
Pancreatic Cancer: Upregulation of GADD45A
In pancreatic cancer cells, this compound upregulates Growth Arrest and DNA Damage-inducible alpha (GADD45A). GADD45A is a key player in the p53 signaling pathway and is involved in cell cycle regulation, leading to G2/M phase arrest.
Rationale for Combination: Combining this compound with DNA-damaging agents (e.g., cisplatin, doxorubicin) or drugs that also induce cell cycle arrest at different phases could lead to a synergistic anti-tumor effect. The upregulation of GADD45A by this compound may sensitize cancer cells to the cytotoxic effects of these agents.
Colorectal Cancer: Inhibition of the KRT6A/S100A2 Axis
In colorectal cancer, this compound has been shown to inhibit the Keratin 6A (KRT6A)/S100 Calcium-Binding Protein A2 (S100A2) axis. This inhibition leads to G1 phase cell cycle arrest and the induction of apoptosis.
Rationale for Combination: The induction of G1 arrest by this compound can be potentially synergistic with chemotherapeutic agents that are S-phase specific (e.g., 5-fluorouracil) or those that induce apoptosis through different mechanisms (e.g., paclitaxel).
Experimental Protocols
Detailed methodologies are crucial for replicating and expanding upon these findings. The following are standard protocols for assessing the efficacy of this compound alone and in combination with other chemotherapeutic agents.
General Experimental Workflow for In Vitro Evaluation
Protocol 1: Cell Viability Assay (MTT/CCK-8) for Combination Studies
This protocol is designed to assess the synergistic, additive, or antagonistic effects of this compound in combination with another chemotherapeutic agent on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound (Sinapine Thiocyanate)
-
Chemotherapeutic agent of choice (e.g., doxorubicin, cisplatin, paclitaxel)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
DMSO (for dissolving MTT formazan)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Drug Preparation: Prepare stock solutions of this compound and the combination agent. Create a dose-response matrix with serial dilutions of both drugs, alone and in combination.
-
Treatment: Remove the culture medium and add 100 µL of medium containing the drugs at the desired concentrations. Include wells with vehicle control (e.g., DMSO) and single-agent controls.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT/CCK-8 Addition:
-
MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Then, add 100 µL of DMSO to dissolve the formazan crystals.
-
CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Determine IC50 values for each drug alone. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Protocol 2: In Vivo Xenograft Tumor Model for Combination Therapy Evaluation
This protocol outlines a general procedure for assessing the in vivo efficacy of this compound in combination with a standard chemotherapeutic agent.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound (Sinapine Thiocyanate) formulated for in vivo administration
-
Chemotherapeutic agent of choice formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Chemotherapeutic agent alone
-
Group 4: this compound + Chemotherapeutic agent
-
-
Drug Administration: Administer the drugs according to a predetermined schedule, dose, and route (e.g., intraperitoneal, oral gavage, intravenous).
-
Monitoring: Measure tumor volume (Volume = 0.5 x length x width²) and body weight 2-3 times per week. Monitor the general health and behavior of the mice.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a specific duration), euthanize the mice and excise the tumors.
-
Analysis:
-
Compare the tumor growth curves and final tumor weights between the different treatment groups.
-
Calculate Tumor Growth Inhibition (TGI) for each group.
-
Perform histological and immunohistochemical analysis (e.g., Ki-67 for proliferation, TUNEL for apoptosis, and markers for the target pathways like GADD45A or KRT6A) on the excised tumors.
-
Conclusion and Future Directions
This compound (Sinapine Thiocyanate) demonstrates significant potential as a novel anti-cancer agent with well-defined mechanisms of action in pancreatic and colorectal cancer. While direct evidence for its efficacy in combination with other chemotherapeutics is currently lacking, its mode of action provides a strong rationale for such investigations. The protocols outlined in these application notes offer a framework for researchers to explore the synergistic potential of this compound, with the aim of developing more effective cancer therapeutic strategies. Future research should focus on in vitro and in vivo combination studies to validate these hypotheses and to determine optimal dosing and scheduling for combination regimens.
References
Application Notes and Protocols for Simetride in Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed laboratory safety and handling procedures for Simetride, alongside experimental protocols for investigating its potential as a chemosensitizing agent. The information is intended to guide researchers in the safe and effective use of this compound in a laboratory setting.
Laboratory Safety and Handling Procedures
1.1. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times when handling this compound powder or solutions to protect against splashes.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory to prevent skin contact.
-
Body Protection: A laboratory coat must be worn to protect clothing and skin.
-
Respiratory Protection: If handling large quantities of this compound powder or if there is a risk of aerosolization, a NIOSH-approved respirator is recommended.
1.2. Engineering Controls
-
All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure adequate ventilation in the laboratory.
-
An eyewash station and safety shower must be readily accessible in the work area.
1.3. Storage and Handling
-
Storage: Store this compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.
-
Handling: Avoid creating dust when handling the solid form. Use appropriate tools to weigh and transfer the compound. After handling, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.
1.4. Spill and Waste Disposal
-
Spills: In case of a spill, wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for disposal. Ventilate the area of the spill.
-
Waste Disposal: Dispose of this compound waste and contaminated materials in accordance with local, state, and federal regulations for chemical waste. Do not dispose of down the drain.
1.5. First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.
Application: Reversal of Vincristine Resistance in P388 Leukemia Cells
This compound has been identified as a compound that can potentiate the cytotoxicity of the chemotherapeutic agent vincristine, particularly in drug-resistant cancer cell lines such as P388 leukemia.[1] The primary mechanism of this resistance is often the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of the cell.[2][3][4] this compound is believed to inhibit the function of these efflux pumps, thereby increasing the intracellular concentration of vincristine and restoring its cytotoxic effects.
Signaling Pathway of Vincristine Resistance and this compound Intervention
The following diagram illustrates the proposed mechanism of action for this compound in overcoming vincristine resistance mediated by P-glycoprotein.
Caption: Mechanism of P-gp mediated vincristine resistance and its inhibition by this compound.
Experimental Protocols
The following protocols provide a framework for investigating the efficacy of this compound in reversing vincristine resistance in P388 leukemia cells.
Cell Culture
-
Cell Line: P388/VCR (vincristine-resistant murine leukemia cell line) and its parental sensitive line, P388.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2. For the P388/VCR cell line, a low concentration of vincristine (e.g., 10 nM) can be maintained in the culture medium to sustain the resistant phenotype, but should be removed prior to experiments.
Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the concentration of this compound that effectively potentiates the cytotoxic effect of vincristine.
Workflow for Cytotoxicity Assay:
Caption: Workflow for determining the cytotoxic effects of this compound and Vincristine.
Materials:
-
P388 and P388/VCR cells
-
Complete culture medium
-
Vincristine stock solution
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed P388 and P388/VCR cells into 96-well plates at a density of 5 x 10^3 cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of vincristine in culture medium.
-
Prepare a working solution of this compound in culture medium at a fixed, non-toxic concentration (to be determined by preliminary experiments).
-
To the appropriate wells, add 100 µL of the vincristine dilutions, with or without the fixed concentration of this compound. Include wells with cells and medium only (negative control) and wells with medium only (blank).
-
Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC50 values (the concentration of drug that inhibits cell growth by 50%).
Data Presentation
The following tables present illustrative data for the potentiation of vincristine cytotoxicity by a P-glycoprotein inhibitor in P388 and P388/VCR cells. The specific values for this compound would need to be determined experimentally.
Table 1: IC50 Values of Vincristine in P388 and P388/VCR Cells
| Cell Line | Treatment | IC50 of Vincristine (nM) | Fold Resistance |
| P388 | Vincristine alone | 5.2 ± 0.6 | 1 |
| P388/VCR | Vincristine alone | 158.4 ± 12.3 | 30.5 |
| P388/VCR | Vincristine + this compound (e.g., 1 µM) | 8.1 ± 0.9 | 1.6 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound on Vincristine Accumulation in P388/VCR Cells
| Treatment | Intracellular Vincristine Concentration (ng/10^6 cells) |
| Vincristine alone | 12.5 ± 1.8 |
| Vincristine + this compound (e.g., 1 µM) | 48.2 ± 5.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Conclusion
This compound shows potential as a chemosensitizing agent to overcome vincristine resistance in cancer cells that overexpress P-glycoprotein. The provided protocols offer a starting point for researchers to investigate its mechanism of action and efficacy. It is imperative that all laboratory work with this compound is conducted with strict adherence to the safety and handling procedures outlined in these application notes. Further research is warranted to fully elucidate its clinical potential.
References
- 1. Overcoming drug resistance in cancer cells with synthetic isoprenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oncology [pharmacology2000.com]
- 3. Reversal of multidrug resistance in vincristine-resistant human gastric cancer cell line SGC7901/VCR by LY980503 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting Simetride solubility issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Simetride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound is a non-narcotic analgesic and has been studied for its potential in reversing resistance to vincristine in P388 leukemia.[1][2] Its key chemical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C28H38N2O6 | [3] |
| Molecular Weight | 498.6 g/mol | [3] |
| IUPAC Name | 2-(2-methoxy-4-propylphenoxy)-1-[4-[2-(2-methoxy-4-propylphenoxy)acetyl]piperazin-1-yl]ethanone | [3] |
| CAS Number | 154-82-5 |
Q2: What is the recommended solvent for preparing this compound stock solutions?
For many compounds with poor water solubility, like this compound, dimethyl sulfoxide (DMSO) is the recommended solvent for creating concentrated stock solutions. It is capable of dissolving a wide range of polar and nonpolar compounds.
Q3: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. Why is this happening and what can I do?
This is a common issue for poorly soluble compounds. Precipitation occurs because the compound is much less soluble in the aqueous medium than in the concentrated DMSO stock solution. To address this, you can try the following:
-
Reduce the final concentration: Lowering the final working concentration of this compound in your assay is the most direct way to prevent precipitation.
-
Increase the co-solvent concentration: If your experiment allows, a slight increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) might keep the compound in solution. Remember to include a vehicle control with the same DMSO concentration.
-
Use an intermediate dilution step: Instead of directly diluting the concentrated stock into your aqueous medium, perform a serial dilution. First, dilute the stock into a mixture of the organic solvent and the aqueous medium, and then into the final medium.
Q4: Can I heat or sonicate my this compound solution to help it dissolve?
Yes, gentle warming and mechanical agitation can aid in dissolution.
-
Gentle Heat: Warming the solution in a 37°C water bath can help dissolve the compound. However, use this method with caution, as excessive heat may cause degradation.
-
Mechanical Agitation: Vortexing or sonicating the solution can provide the necessary energy to break down solid aggregates and facilitate dissolution.
Q5: How should I store my this compound stock solution?
To prevent degradation from multiple freeze-thaw cycles, it is best to dispense the stock solution into smaller, single-use aliquots. These aliquots should be stored at -20°C or -80°C. For this compound in DMSO, storage at -80°C for up to 6 months is recommended.
Troubleshooting Guide
This guide addresses specific issues you might encounter when working with this compound.
Issue 1: this compound powder will not dissolve in the initial solvent.
-
Question: I am trying to dissolve this compound powder in DMSO, but it is not dissolving completely. What should I do?
-
Answer:
-
Increase Mechanical Agitation: Ensure you are vortexing or sonicating the solution adequately.
-
Apply Gentle Heat: Try warming the solution in a 37°C water bath for a short period.
-
Try an Alternative Solvent: If DMSO is unsuccessful, other organic solvents like ethanol or dimethylformamide (DMF) could be considered, ensuring they are compatible with your experimental setup.
-
Check Compound Purity: Impurities can sometimes affect solubility.
-
Issue 2: this compound precipitates out of solution during storage.
-
Question: My this compound stock solution was clear when I made it, but now I see precipitate. Can I still use it?
-
Answer: It is best to try and redissolve the precipitate first. You can attempt this by warming the solution and vortexing or sonicating it. If the precipitate does not redissolve, it is recommended to discard the solution and prepare a fresh one to ensure accurate concentration in your experiments. To prevent this, ensure the stock concentration is not above the solubility limit and store it in single-use aliquots to avoid freeze-thaw cycles.
Issue 3: Inconsistent results in biological assays.
-
Question: I am observing high variability in my experimental results when using this compound. Could this be related to solubility?
-
Answer: Yes, poor solubility can lead to inconsistent results. If this compound is not fully dissolved or precipitates in the assay medium, the actual concentration of the compound that the cells are exposed to will vary. To mitigate this:
-
Visually inspect your final assay medium: Before adding it to your cells, ensure there is no visible precipitate.
-
Perform a solubility test: Before a large-scale experiment, test the solubility of this compound in your final assay medium at the desired concentration.
-
Ensure thorough mixing: When preparing your final dilutions, make sure the solution is mixed completely to achieve homogeneity.
-
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Accurately weigh: Weigh the desired amount of this compound powder into a sterile vial.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration.
-
Dissolve: Vortex or sonicate the mixture until the this compound is fully dissolved. Gentle warming in a 37°C water bath can be applied if necessary.
-
Visual Confirmation: Ensure the solution is clear and free of any particulate matter.
-
Aliquot and Store: Dispense the stock solution into single-use aliquots and store at -20°C or -80°C.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
-
Prepare Serial Dilutions: In a series of microcentrifuge tubes, prepare serial dilutions of your this compound stock solution in your cell culture medium.
-
Incubate: Incubate the dilutions at your experimental temperature (e.g., 37°C) for a set period (e.g., 1-2 hours) to allow for equilibration.
-
Visual Inspection: Visually inspect each dilution for any signs of precipitation. A light microscope can also be used for more sensitive detection.
-
Turbidity Measurement: For a more quantitative assessment, measure the turbidity of the solutions using a spectrophotometer at a wavelength of 500 nm or higher to avoid absorbance from the dissolved compound.
-
Determine Maximum Concentration: The highest concentration that remains clear and free of precipitate is your maximum working concentration in that specific medium.
Visualizations
Caption: A workflow for preparing and troubleshooting this compound stock solutions.
Caption: Key factors influencing the solubility of experimental compounds like this compound.
References
Technical Support Center: Optimizing Simetride Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Simetride in in vitro assays.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary application in vitro?
This compound is a non-narcotic analgesic agent. In a research context, it has been noted for its ability to reverse vincristine resistance in P388 leukemia cells, suggesting a role as a potential chemosensitizer.
2. What is the mechanism of action for this compound in reversing vincristine resistance?
While the exact molecular interactions of this compound are not fully elucidated, its ability to counteract vincristine resistance suggests it may inhibit the function of drug efflux pumps like P-glycoprotein (P-gp). P-gp is a transmembrane protein that actively transports a wide range of chemotherapy drugs out of cancer cells, leading to multidrug resistance. By inhibiting P-gp, this compound may increase the intracellular concentration of vincristine, thereby restoring its cytotoxic effects.
3. How should I prepare a stock solution of this compound?
This compound is often formulated in dimethyl sulfoxide (DMSO) for in vitro experiments. Due to its limited water solubility, preparing a high-concentration stock solution in 100% DMSO is recommended.
Table 1: this compound Stock Solution Preparation
| Parameter | Recommendation |
| Solvent | 100% Dimethyl Sulfoxide (DMSO) |
| Concentration | 10 mM (or higher, depending on solubility limits) |
| Storage | Aliquot and store at -20°C to avoid repeated freeze-thaw cycles. |
Troubleshooting Guides
Issue 1: Determining the Optimal this compound Concentration
Question: I am unsure what concentration of this compound to use in my assay. Where should I start?
Answer: The optimal concentration of this compound will depend on the cell line and the specific assay. It is crucial to perform a dose-response experiment to determine the effective concentration range.
Recommended Experimental Workflow:
Caption: Workflow for determining optimal this compound concentration.
Experimental Protocol: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until formazan crystals form.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm).
Issue 2: Poor Solubility or Precipitation in Media
Question: My this compound solution is precipitating when I add it to the cell culture media. How can I resolve this?
Answer: Precipitation is a common issue with hydrophobic compounds. Here are some steps to mitigate this:
-
Check DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, ideally below 0.5%. High concentrations of DMSO can be toxic to cells.
-
Pre-warm Media: Warm the cell culture media to 37°C before adding the this compound stock solution.
-
Vortexing: Vortex the diluted this compound solution gently before adding it to the wells.
-
Serial Dilutions: Prepare intermediate dilutions of your this compound stock in culture media rather than adding a highly concentrated stock directly to the final culture volume.
Table 2: Recommended Final DMSO Concentrations in Cell Culture
| Cell Type | Recommended Max DMSO Concentration |
| Most Cancer Cell Lines | ≤ 0.5% |
| Primary Cells & Sensitive Lines | ≤ 0.1% |
Issue 3: High Background Cytotoxicity
Question: I am observing significant cell death even in my vehicle control wells. What could be the cause?
Answer: This is likely due to the cytotoxicity of the solvent (DMSO).
Caption: Troubleshooting high background cytotoxicity.
Recommendations:
-
Titrate DMSO: Perform a dose-response experiment with DMSO alone on your specific cell line to determine its IC50 value and a safe working concentration.
-
Use High-Quality DMSO: Use sterile, cell culture-grade DMSO.
-
Minimize Exposure Time: If possible, reduce the incubation time of your experiment.
Issue 4: Lack of Effect in Reversing Vincristine Resistance
Question: I am not observing any chemosensitization when I co-treat with this compound and vincristine. What should I try?
Answer: This could be due to several factors related to the experimental setup.
Potential Causes and Solutions:
-
Suboptimal this compound Concentration: The concentration of this compound may be too low to effectively inhibit P-gp. Based on concentrations of other P-gp inhibitors like verapamil used in similar assays, a starting range of 1-10 µM for this compound is a reasonable starting point for optimization.
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Incorrect Timing of Treatment: The timing of drug addition can be critical. Consider these treatment schedules:
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Pre-treatment: Incubate cells with this compound for a period (e.g., 1-4 hours) before adding vincristine.
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Co-treatment: Add this compound and vincristine simultaneously.
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Post-treatment: This is less common for resistance reversal.
-
-
Cell Line Characteristics: The level of P-gp expression can vary between cell lines. Confirm that your resistant cell line indeed overexpresses P-gp.
Signaling Pathway Hypothesis: P-glycoprotein Inhibition
Caption: Hypothesized mechanism of this compound action.
This guide provides a starting point for optimizing this compound concentration in your in vitro assays. Remember that empirical determination of the optimal conditions for your specific experimental system is crucial for obtaining reliable and reproducible results.
Simetride Experiments: Technical Support Center
Welcome to the Technical Support Center for Simetride experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered when working with this compound, particularly in the context of its role in reversing vincristine resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
This compound is a non-narcotic analgesic that has been investigated for its potential as a chemosensitizing agent. In a research context, its primary application is in studying the reversal of multidrug resistance (MDR) in cancer cells, specifically in potentiating the cytotoxic effects of chemotherapeutic agents like vincristine in resistant cell lines such as P388 leukemia.[1]
Q2: How should I prepare a stock solution of this compound?
For in vitro experiments, this compound can be dissolved in an appropriate organic solvent, such as DMSO, to create a high-concentration stock solution. It is crucial to note the final concentration of the solvent in your cell culture medium, as high concentrations of DMSO can be toxic to cells. A final DMSO concentration of less than 0.5% is generally recommended. Always refer to the manufacturer's instructions for solubility information.
Q3: What is the mechanism of action by which this compound reverses vincristine resistance?
The precise signaling pathway for this compound's action in reversing vincristine resistance is not well-documented in recent literature. However, a common mechanism for such reversal agents involves the inhibition of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which are responsible for effluxing chemotherapy drugs from cancer cells. By inhibiting these pumps, the intracellular concentration of vincristine can be increased, restoring its cytotoxic effects.
Q4: Are there any known stability issues with this compound in solution?
While specific stability data for this compound is limited, it is good laboratory practice to prepare fresh dilutions from a frozen stock solution for each experiment. Long-term storage of diluted solutions at room temperature or 4°C is generally not recommended to avoid degradation. Stock solutions in an anhydrous solvent like DMSO are typically more stable when stored at -20°C or -80°C.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Potentiation of Vincristine Cytotoxicity | 1. Suboptimal concentration of this compound.2. Incorrect timing of co-administration with vincristine.3. Cell line does not express the target of this compound (e.g., a specific efflux pump).4. Degradation of this compound. | 1. Perform a dose-response experiment to determine the optimal concentration of this compound.2. Vary the pre-incubation time with this compound before adding vincristine.3. Verify the expression of relevant MDR proteins (e.g., P-gp) in your cell line using Western blot or qPCR.4. Prepare fresh this compound solutions for each experiment. |
| High Cellular Toxicity of this compound Alone | 1. This compound concentration is too high.2. Solvent (e.g., DMSO) concentration is toxic to the cells. | 1. Determine the IC50 of this compound alone on your cell line to establish a non-toxic working concentration.2. Ensure the final solvent concentration in the culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). |
| Inconsistent or Non-reproducible Results | 1. Variability in cell passage number.2. Inconsistent incubation times.3. Instability of this compound in the experimental setup. | 1. Use cells within a consistent and low passage number range for all experiments.2. Strictly adhere to standardized incubation times for all treatments.3. Minimize the time between solution preparation and application to cells. |
| Precipitation of this compound in Culture Medium | 1. Poor solubility of this compound in aqueous media.2. Exceeding the solubility limit when diluting from the stock solution. | 1. Ensure the final concentration of this compound in the culture medium does not exceed its solubility limit.2. Consider using a different solvent for the stock solution or employing a solubilizing agent, after verifying its compatibility with your cell line. |
Experimental Protocols
Protocol 1: In Vitro Chemosensitization Assay Using MTT
This protocol is designed to assess the ability of this compound to sensitize vincristine-resistant cancer cells to vincristine.
Materials:
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Vincristine-resistant cancer cell line (e.g., P388/VCR) and parental sensitive cell line (e.g., P388)
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Complete cell culture medium
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This compound
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Vincristine
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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DMSO
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96-well plates
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Multichannel pipette
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Plate reader
Procedure:
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Seed the resistant and sensitive cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
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Prepare serial dilutions of vincristine in the complete culture medium.
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Prepare solutions of this compound at various concentrations in the complete culture medium.
-
Treat the cells with:
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Vincristine alone (serial dilutions)
-
This compound alone (at a fixed, non-toxic concentration)
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A combination of vincristine (serial dilutions) and this compound (at a fixed, non-toxic concentration)
-
-
Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 incubator.
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Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a plate reader.
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Calculate the cell viability and determine the IC50 values for vincristine in the presence and absence of this compound.
Quantitative Data Summary
The following table provides a hypothetical example of data that could be generated from the chemosensitization assay described above.
| Cell Line | Treatment | IC50 of Vincristine (nM) | Fold Reversal |
| P388 (Sensitive) | Vincristine Alone | 10 | N/A |
| P388/VCR (Resistant) | Vincristine Alone | 500 | N/A |
| P388/VCR (Resistant) | Vincristine + 1 µM this compound | 50 | 10 |
| P388/VCR (Resistant) | Vincristine + 5 µM this compound | 25 | 20 |
Visualizations
Logical Workflow for Investigating this compound's Chemosensitizing Effect
Workflow for this compound Investigation
Hypothesized Signaling Pathway for this compound-Mediated Reversal of Vincristine Resistance
Hypothesized this compound MoA
References
Technical Support Center: Improving the Stability of Simetride in Solution
Disclaimer: The following guidance is based on general principles of pharmaceutical chemistry and formulation science. Due to the limited publicly available stability data for Simetride, the recommendations provided are intended to serve as a comprehensive starting point for researchers. Experimental verification is crucial to determine the optimal conditions for your specific application.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing signs of precipitation. What are the possible causes and solutions?
A1: Precipitation of this compound in solution can be attributed to several factors, including low solubility in the chosen solvent system, changes in temperature, or a shift in pH. This compound, a piperazine derivative, may exhibit pH-dependent solubility.
Troubleshooting Steps:
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Verify Solubility: Confirm the solubility of this compound in your chosen solvent at the desired concentration. If solubility is low, consider using a co-solvent system (e.g., DMSO, ethanol, polyethylene glycol) or a surfactant.
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pH Adjustment: The piperazine moiety in this compound is basic. Adjusting the pH of the solution with a suitable buffer system can significantly enhance solubility. A pH range of 4-6 is often a good starting point for piperazine-containing compounds.
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Temperature Control: Assess the effect of temperature on solubility. Some compounds are less soluble at lower temperatures. If the solution is stored under refrigeration, check if warming it to room temperature redissolves the precipitate.
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Salt Form: If you are not using a salt form of this compound, consider whether a salt form (e.g., hydrochloride) might offer better aqueous solubility.
Q2: I've observed a color change in my this compound solution over time. What does this indicate and how can I prevent it?
A2: A color change, such as yellowing, in a drug solution often suggests chemical degradation, most commonly due to oxidation or photodegradation. The phenoxy and piperazine groups in this compound could be susceptible to oxidation.
Preventative Measures:
-
Protection from Light: Store the solution in amber vials or protect it from ambient and UV light by wrapping the container in aluminum foil.[1][2][3]
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Inert Atmosphere: Oxygen in the headspace of the vial can promote oxidation.[2][4] Purging the solution and the vial's headspace with an inert gas like nitrogen or argon can mitigate this.
-
Antioxidants: The addition of antioxidants can prevent oxidative degradation. Common choices include ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT). The selection of an antioxidant should be based on compatibility with your experimental system.
-
Chelating Agents: Trace metal ions can catalyze oxidative reactions. Including a chelating agent such as ethylenediaminetetraacetic acid (EDTA) can sequester these metal ions and improve stability.
Q3: My assay results indicate a loss of this compound potency over a short period. What is the likely degradation pathway?
A3: A loss of potency, often detected by HPLC, points towards chemical degradation. For this compound, the most probable degradation pathways are hydrolysis of the amide bonds and oxidation of the piperazine ring or phenoxy groups.
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Hydrolysis: The amide linkages in this compound can be susceptible to hydrolysis, especially under acidic or basic conditions. Maintaining the pH of the solution within a stable range using a buffer is critical. Amide bonds are generally more resistant to hydrolysis than ester bonds.
-
Oxidation: As mentioned previously, the tertiary amines of the piperazine ring and the aromatic ether components are potential sites for oxidation.
To identify the specific degradation pathway, a forced degradation study is recommended.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis
If your High-Performance Liquid Chromatography (HPLC) analysis reveals unexpected peaks, suggesting the presence of degradants, follow this workflow:
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Issue 2: Solution pH Drifts Over Time
A change in the pH of your this compound solution can indicate degradation that produces acidic or basic byproducts. For instance, hydrolysis of the amide bonds in this compound would release a carboxylic acid and an amine, altering the pH.
Caption: Logical relationships for addressing pH instability.
Experimental Protocols
Protocol 1: pH-Dependent Solubility and Stability Study
This protocol is designed to determine the optimal pH for this compound solubility and stability.
Methodology:
-
Prepare Buffer Solutions: Prepare a series of buffers (e.g., citrate, acetate, phosphate) covering a pH range from 3 to 8.
-
Saturated Solutions: Add an excess amount of this compound to each buffer solution in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Collection and Analysis:
-
Filter the solutions to remove undissolved solid.
-
Dilute an aliquot of the filtrate with a suitable mobile phase.
-
Quantify the concentration of dissolved this compound using a validated HPLC method.
-
-
Stability Assessment:
-
Prepare this compound solutions in each buffer at a concentration below the determined solubility limit.
-
Store aliquots of each solution under controlled conditions (e.g., 4°C, 25°C, 40°C) and protected from light.
-
Analyze the samples by HPLC at predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week) to measure the remaining concentration of this compound and the formation of any degradants.
-
Data Presentation:
| pH | Buffer System | Solubility (mg/mL) at 25°C | % this compound Remaining after 72h at 40°C |
| 3.0 | Citrate | Data | Data |
| 4.0 | Acetate | Data | Data |
| 5.0 | Acetate | Data | Data |
| 6.0 | Phosphate | Data | Data |
| 7.0 | Phosphate | Data | Data |
| 8.0 | Phosphate | Data | Data |
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation pathways and developing a stability-indicating analytical method.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture).
-
Stress Conditions: Expose aliquots of the stock solution to the following stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 6, 24 hours).
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for a specified time.
-
Oxidation: Add 3% hydrogen peroxide and keep at room temperature for a specified time.
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Thermal Degradation: Heat the solution at 70°C.
-
Photodegradation: Expose the solution to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
-
Sample Neutralization: Neutralize the acid and base-stressed samples before analysis.
-
HPLC Analysis: Analyze all stressed samples, along with an unstressed control, using an HPLC method with a photodiode array (PDA) detector to assess peak purity and identify degradant peaks.
Data Presentation:
| Stress Condition | Duration | % Degradation | Number of Degradants |
| 0.1 M HCl, 60°C | 24 hours | Data | Data |
| 0.1 M NaOH, 60°C | 24 hours | Data | Data |
| 3% H₂O₂, RT | 24 hours | Data | Data |
| 70°C | 48 hours | Data | Data |
| Photostability | ICH Q1B | Data | Data |
Stabilization Strategies Workflow
The following diagram outlines a systematic approach to enhancing the stability of this compound in solution.
Caption: Workflow for stabilizing this compound solutions.
References
Mitigating Off-Target Effects of Simetride: A Technical Guide
Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Simetride during experimentation. Our goal is to ensure the generation of precise and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with this compound?
A1: Off-target effects occur when a drug or compound, such as this compound, interacts with unintended molecules or pathways in a cell or organism.[1][2][3] These interactions can lead to unforeseen biological consequences, confounding experimental results and potentially causing toxicity.[2][4] Minimizing these effects is crucial for accurately interpreting experimental outcomes and for the development of safe and effective therapeutics.
Q2: What are the common causes of this compound off-target effects?
A2: Off-target effects of small molecules like this compound can arise from several factors:
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Structural Similarity: this compound may bind to proteins that have a similar binding pocket to its intended target.
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High Compound Concentration: Using concentrations of this compound that are too high can lead to non-specific binding.
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Metabolite Activity: The metabolic breakdown of this compound could produce active metabolites that interact with unintended targets.
Q3: How can I experimentally reduce this compound's off-target effects?
A3: Several strategies can be employed to minimize off-target effects:
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Dose-Response Optimization: Determine the lowest effective concentration of this compound that elicits the desired on-target effect.
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Use of Control Compounds: Include structurally similar but inactive analogs of this compound, as well as compounds with known different mechanisms of action, to differentiate on-target from off-target effects.
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Genetic Validation: Use techniques like CRISPR-Cas9 or siRNA to knock down or knock out the intended target of this compound. The drug's effect should be diminished or absent in these modified systems if it is acting on-target.
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Orthogonal Assays: Confirm key findings using different experimental methods that measure the same biological outcome through different mechanisms.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Phenotypic Results
Unexpected or variable results in cellular or in vivo experiments with this compound could be due to off-target effects.
Troubleshooting Steps:
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Verify On-Target Engagement:
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Perform a dose-response experiment to confirm that this compound is engaging its intended target at the concentrations used.
-
Utilize a target engagement assay (e.g., cellular thermal shift assay [CETSA] or kinase binding assay) to directly measure the interaction between this compound and its target.
-
-
Assess Off-Target Binding:
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Conduct a broad-panel kinase screen or a similar profiling service to identify potential off-target interactions.
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Use computational modeling and structural biology tools to predict potential off-target binding based on this compound's structure.
-
-
Refine Experimental Conditions:
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Lower the concentration of this compound to the minimal effective dose.
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Reduce the treatment duration to minimize the impact of downstream off-target effects.
-
Issue 2: Discrepancy Between In Vitro and In Vivo Results
A common challenge is observing a desired effect in a purified system (in vitro) that does not translate to a cellular or whole-organism model (in vivo), which can be indicative of off-target effects or other confounding factors in a more complex environment.
Troubleshooting Steps:
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Evaluate Compound Stability and Metabolism:
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Assess the stability of this compound in the experimental medium and its metabolism by cells.
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Identify any active metabolites and test their on-target and off-target activities.
-
-
Utilize Control Cell Lines or Organisms:
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Employ a cell line or model organism where the intended target is absent or mutated. This compound should have no effect in such a system if it is specific.
-
-
Perform Rescue Experiments:
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Overexpress a resistant version of the target protein. This should "rescue" the cells from the effects of this compound if the drug is acting on-target.
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Data Presentation: Strategies to Minimize Off-Target Effects
| Strategy | Principle | Advantages | Disadvantages |
| Dose-Response Optimization | Use the lowest concentration of this compound that produces the desired on-target effect. | Simple, cost-effective. | May not eliminate all off-target effects, especially for potent off-targets. |
| Rational Drug Design | Modify the chemical structure of this compound to improve selectivity for the intended target. | Can permanently engineer out off-target interactions. | Requires significant medicinal chemistry effort and resources. |
| High-Throughput Screening | Screen large compound libraries to identify molecules with high specificity for the target. | Can identify novel, highly selective compounds. | Resource-intensive and may not be feasible for all labs. |
| Genetic Screening (e.g., CRISPR, siRNA) | Use genetic tools to validate that the observed phenotype is due to the intended target. | Provides strong evidence for on-target mechanism of action. | Can have its own off-target effects; may not be applicable to all model systems. |
Experimental Protocols
Protocol 1: Dose-Response Curve for On-Target Activity
Objective: To determine the EC50 (half-maximal effective concentration) of this compound for its intended target.
Methodology:
-
Cell Seeding: Plate cells at a predetermined density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO). Ensure the final vehicle concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).
-
Treatment: Treat the cells with the different concentrations of this compound. Include a vehicle-only control.
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Incubation: Incubate the cells for a predetermined time, based on the expected kinetics of the target pathway.
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Assay: Perform a functional assay that measures the activity of the intended target or a direct downstream biomarker.
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Data Analysis: Plot the assay signal as a function of the logarithm of this compound concentration and fit the data to a four-parameter logistic curve to determine the EC50.
Protocol 2: Target Validation using CRISPR-Cas9 Knockout
Objective: To confirm that the cellular effect of this compound is dependent on its intended target.
Methodology:
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gRNA Design and Cloning: Design and clone two to three different guide RNAs (gRNAs) targeting the gene of the intended target into a Cas9 expression vector. A non-targeting gRNA should be used as a control.
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Transfection and Selection: Transfect the Cas9/gRNA constructs into the cells. If the vector contains a selection marker, apply the appropriate selection agent to enrich for edited cells.
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Verification of Knockout: Validate the knockout of the target protein by Western blot or another suitable protein detection method.
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This compound Treatment: Treat both the knockout cells and the non-targeting control cells with a range of this compound concentrations.
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Phenotypic Assay: Perform a relevant phenotypic assay (e.g., cell viability, proliferation) to assess the effect of this compound.
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Data Analysis: Compare the dose-response curves of the knockout and control cells. A rightward shift or complete loss of response in the knockout cells indicates on-target activity.
Visualizations
Caption: Troubleshooting workflow for differentiating on-target vs. off-target effects.
Caption: On-target vs. off-target signaling pathways of this compound.
References
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing inconsistencies in Simetride experimental results
Disclaimer: Simetride is a hypothetical compound developed for illustrative purposes within this technical support center. The experimental data, protocols, and troubleshooting scenarios are based on common observations with well-characterized EGFR inhibitors and are intended to serve as a practical guide for researchers in the field.
Welcome to the technical support center for this compound, a novel inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common inconsistencies and challenges that may arise during pre-clinical evaluation.
Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during your experiments with this compound.
Issue 1: Inconsistent IC50 values for this compound in cell viability assays.
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Question: We are observing significant variability in the half-maximal inhibitory concentration (IC50) of this compound across repeat experiments using the same cell line. What are the potential causes and solutions?
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Answer: Inconsistent IC50 values are a common issue in cell-based assays and can stem from several factors.[1] Key areas to investigate include:
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Cell Line Integrity: Genetic drift can occur in cell lines with high passage numbers, leading to altered drug sensitivity.[2] It is critical to use low-passage, authenticated cells for all experiments.[2]
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Experimental Conditions: Minor variations in your protocol can have a major impact.[2] Pay close attention to cell seeding density, the concentration of serum in the media, and the duration of drug incubation. Serum contains growth factors that can compete with this compound, so consider reducing the serum concentration during treatment.
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Compound Stability: Ensure that this compound is fully solubilized in your vehicle (e.g., DMSO) and that the final concentration of the vehicle is consistent across all wells (typically ≤0.1%). Prepare fresh dilutions for each experiment to avoid degradation.
-
Issue 2: My Western blot results for phosphorylated EGFR (p-EGFR) are not consistent.
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Question: We are trying to demonstrate this compound's mechanism of action by measuring the inhibition of EGFR phosphorylation. However, our p-EGFR Western blot results are highly variable. How can we improve this?
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Answer: Variability in p-EGFR Western blots is a frequent challenge, often due to the labile nature of protein phosphorylation. To improve consistency:
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Sample Preparation is Critical: Upon cell lysis, endogenous phosphatases are released and can rapidly dephosphorylate your target protein. It is imperative to use a lysis buffer containing a fresh cocktail of phosphatase and protease inhibitors and to keep samples on ice at all times.
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Optimize Stimulation: To achieve a robust and consistent p-EGFR signal, it is often necessary to serum-starve the cells and then stimulate them with EGF for a short period before lysis.
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Loading and Antibody Controls: Always quantify total protein concentration (e.g., with a BCA assay) to ensure equal loading. After probing for p-EGFR, strip the membrane and re-probe for total EGFR and a loading control (like β-actin or GAPDH) to normalize your data.
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Issue 3: this compound appears to increase the signal in my cell viability assay at certain concentrations.
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Question: In our dose-response experiments, we've noticed that at some sub-lethal concentrations, this compound seems to increase the metabolic activity measured by our MTT assay, suggesting an increase in "viability." Is this a real effect?
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Answer: This counterintuitive result is likely not an increase in cell proliferation. There are two primary explanations for this observation:
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Assay Interference: The chemical structure of this compound may allow it to directly reduce the MTT tetrazolium salt, leading to a false-positive signal. You can test this by running a control plate with this compound in cell-free media.
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Metabolic Shift: At certain concentrations, kinase inhibitors can induce a cellular stress response that elevates metabolic activity, which is what assays like MTT and MTS measure as a proxy for cell number. This can create the appearance of increased viability even if cell proliferation has ceased. Consider using a cell counting method or an assay based on a different principle (e.g., measuring ATP content with CellTiter-Glo) to validate your findings.
-
Data Presentation
Table 1: Troubleshooting Inconsistent IC50 Values
| Potential Cause | Recommended Action | Reference |
| Cell Line Instability | Use authenticated, low-passage number cells. Perform regular cell line authentication (e.g., STR profiling). | |
| Reagent Variability | Prepare fresh dilutions of this compound for each experiment. Ensure consistent quality of media and supplements. | |
| Assay Conditions | Standardize cell seeding density and incubation times. Use a consistent, low concentration of vehicle (e.g., DMSO ≤0.1%). | |
| Edge Effects | Avoid using the outer wells of 96-well plates for experimental data; fill them with sterile PBS or media instead. |
Table 2: Representative IC50 Values for this compound in NSCLC Cell Lines
| Cell Line | Cancer Type | EGFR Status | IC50 (nM) [72h treatment] |
| PC-9 | Non-Small Cell Lung Cancer | Exon 19 Deletion | 15 |
| H1975 | Non-Small Cell Lung Cancer | L858R, T790M | > 5000 (Resistant) |
| A549 | Non-Small Cell Lung Cancer | Wild-Type | 1250 |
| A431 | Epidermoid Carcinoma | Overexpression | 3100 |
Note: The values presented are representative examples. IC50 values should be determined experimentally for your specific conditions.
Mandatory Visualizations
Caption: this compound inhibits EGFR, blocking downstream pro-survival pathways.
Caption: Troubleshooting workflow for inconsistent p-EGFR Western blot results.
Experimental Protocols
Protocol 1: Western Blotting for p-EGFR Inhibition
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Cell Seeding: Plate cells in 6-well plates and grow to 70-80% confluency.
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Serum Starvation: To reduce baseline EGFR activity, serum-starve the cells overnight if necessary.
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Inhibitor Treatment: Pre-treat cells with various concentrations of this compound for 1-2 hours. Include a vehicle-only control.
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Ligand Stimulation: Stimulate cells with EGF (e.g., 100 ng/mL) for 5-15 minutes to induce robust EGFR phosphorylation.
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Cell Lysis: Immediately wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with fresh protease and phosphatase inhibitor cocktails. Scrape cells, collect lysate, and keep on ice.
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Protein Quantification: Clear the lysate by centrifugation. Determine the protein concentration of the supernatant using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Avoid using milk, as it contains phosphoproteins that can increase background.
-
Incubate with a primary antibody against p-EGFR (specific for the relevant phosphorylation site) overnight at 4°C.
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Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
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Normalization: Strip the membrane and re-probe for total EGFR and a loading control (e.g., β-actin or GAPDH) to confirm equal loading and to quantify the change in phosphorylation relative to the total protein level.
Protocol 2: Cell Viability MTT Assay
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Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a concentrated DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.1%.
-
Incubation: Remove the old medium and add the medium containing this compound or vehicle control. Incubate for the desired time period (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add solubilization buffer (e.g., DMSO or a SDS/HCl solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically ~570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells and plot a dose-response curve to determine the IC50 value.
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended solvent and storage condition for this compound?
-
A1: this compound is typically soluble in DMSO for creating high-concentration stock solutions (e.g., 10-20 mM). It is recommended to prepare small aliquots of the stock solution and store them at -80°C to avoid repeated freeze-thaw cycles.
-
-
Q2: this compound is showing effects in cell lines that do not express EGFR. What could be the cause?
-
A2: This strongly suggests off-target activity. Many kinase inhibitors can interact with other kinases, especially at higher concentrations, due to the conserved nature of the ATP-binding pocket. To investigate this, consider performing a kinome-wide selectivity profiling screen.
-
-
Q3: How do I choose the right cell line for my this compound experiments?
-
A3: The sensitivity of a cell line to an EGFR inhibitor is highly dependent on its genetic background. For initial efficacy studies, cell lines with activating EGFR mutations (e.g., PC-9 with an exon 19 deletion) are good positive controls, while those with resistance mutations (e.g., H1975 with T790M) or wild-type EGFR (e.g., A549) can serve as negative or resistance controls.
-
-
Q4: My cells seem to be developing resistance to this compound over time. What are the potential mechanisms?
-
A4: Acquired resistance to EGFR inhibitors is a well-documented phenomenon. Common mechanisms include the acquisition of secondary mutations in the EGFR kinase domain (such as T790M) or the activation of compensatory "bypass" signaling pathways, like MET amplification, that allow cancer cells to circumvent the EGFR blockade.
-
-
Q5: Can I combine this compound with other anti-cancer agents?
-
A5: Combining EGFR inhibitors with other therapies, such as chemotherapy or inhibitors of other signaling pathways (e.g., VEGF inhibitors), is a common strategy to enhance efficacy and overcome resistance. The rationale is that such combinations can target the tumor through different mechanisms of action. However, any combination therapy should be preceded by in vitro studies to assess for synergistic or antagonistic effects.
-
References
Technical Support Center: Protocol Refinement for Simetride and Vincristine Co-administration
Disclaimer: This document provides a comprehensive guide for researchers investigating the co-administration of Simetride and vincristine. The specific experimental protocol and quantitative data for this compound are based on the reported reversal of vincristine resistance in P388 leukemia cells. While extensive searches were conducted, the full text of the primary study, "Reversal of resistance to vincristine in P388 leukemia by a new analgesic agent, this compound" (Tsuruo et al., Cancer Res. 1988 Apr 15;48(8):2064-7), was not publicly accessible.
Therefore, the detailed protocols and data tables herein use verapamil as a well-documented template for a P-glycoprotein (P-gp) inhibitor. Verapamil was studied by the same research group in the same cell line model (P388/VCR) to reverse vincristine resistance. Researchers should substitute the specific concentrations and experimental results for this compound upon obtaining the primary literature.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of resistance to vincristine in P388/VCR cells?
A1: The primary mechanism of resistance in this cell line is the overexpression of P-glycoprotein (P-gp), a transmembrane efflux pump encoded by the ABCB1 gene. P-gp actively transports vincristine out of the cancer cell, reducing its intracellular concentration and thereby diminishing its cytotoxic effect.
Q2: What is the hypothesized mechanism of action for this compound in this context?
A2: Based on its documented ability to reverse vincristine resistance and by analogy with other agents like verapamil, this compound is hypothesized to act as a P-glycoprotein inhibitor. By blocking the P-gp efflux pump, this compound increases the intracellular accumulation of vincristine in resistant cells, restoring its ability to inhibit microtubule formation and induce apoptosis.
Q3: How do I determine if the effect of this compound and vincristine co-administration is synergistic, additive, or antagonistic?
A3: The interaction between the two drugs can be quantified using the Combination Index (CI) method, based on the Chou-Talalay principle. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism. This requires generating dose-response curves for each drug individually and in combination.
Q4: Can this compound itself be cytotoxic?
A4: this compound is classified as a non-narcotic analgesic. In the context of resistance reversal, it is typically used at non-cytotoxic concentrations. It is crucial to determine the cytotoxicity of this compound alone on your cell lines to ensure that the observed effects in combination are due to the potentiation of vincristine and not this compound's own toxicity.
Experimental Protocols and Methodologies
Protocol 1: Determination of IC50 for Vincristine and this compound
This protocol determines the half-maximal inhibitory concentration (IC50) for each compound individually in both the vincristine-sensitive (P388) and vincristine-resistant (P388/VCR) cell lines.
Materials:
-
P388 and P388/VCR murine leukemia cell lines
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
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Vincristine sulfate stock solution (e.g., 1 mg/mL in sterile water)
-
This compound stock solution (e.g., 10 mM in DMSO)
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96-well microplates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed P388 and P388/VCR cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Drug Dilution: Prepare serial dilutions of vincristine and this compound in culture medium.
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Vincristine: Prepare a range of concentrations (e.g., 0.1 nM to 1 µM).
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This compound: Prepare a range of concentrations to test for cytotoxicity (e.g., 0.1 µM to 100 µM).
-
-
Drug Treatment: Add 100 µL of the diluted drug solutions to the respective wells. Include vehicle-only (e.g., DMSO for this compound, water for vincristine) control wells.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the drug concentration (log scale) and determine the IC50 value using non-linear regression analysis.
Protocol 2: Vincristine and this compound Co-administration for Resistance Reversal
This protocol assesses the ability of a non-toxic concentration of this compound to reverse vincristine resistance in P388/VCR cells.
Procedure:
-
Cell Seeding: Seed P388 and P388/VCR cells as described in Protocol 1.
-
Drug Preparation:
-
Prepare serial dilutions of vincristine as before.
-
Prepare a fixed, non-toxic concentration of this compound (determined from Protocol 1). (Note: This is the critical value to obtain from the Tsuruo et al. paper. Based on similar studies with verapamil, a concentration range of 1-10 µM for the modulator is a reasonable starting point for range-finding experiments if the primary literature is unavailable).
-
-
Co-administration: Add the vincristine serial dilutions to the wells, followed immediately by the fixed concentration of this compound.
-
Incubation and Assay: Follow steps 4-6 from Protocol 1.
-
Data Analysis: Calculate the IC50 of vincristine in the presence of this compound. The Fold-Reversal (FR) of resistance is calculated as: FR = IC50 (Vincristine alone in P388/VCR) / IC50 (Vincristine + this compound in P388/VCR)
Quantitative Data Summary
The following tables present a template for summarizing the quantitative data from the described experiments. Data for this compound are placeholders and must be replaced with experimental values. Data for the verapamil template is derived from analogous studies for illustrative purposes.[1]
Table 1: Cytotoxicity of Individual Agents (IC50 Values)
| Cell Line | Compound | IC50 (Template: Verapamil) | IC50 (Placeholder: this compound) |
| P388 (Sensitive) | Vincristine | ~1.5 ng/mL | [User to insert value] |
| Verapamil | > 10 µM (non-toxic) | [User to insert value] | |
| This compound | N/A | [User to insert value] | |
| P388/VCR (Resistant) | Vincristine | ~80 ng/mL | [User to insert value] |
| Verapamil | > 10 µM (non-toxic) | [User to insert value] | |
| This compound | N/A | [User to insert value] |
Table 2: Reversal of Vincristine Resistance
| Cell Line | Treatment | Resistance Index¹ | IC50 (Vincristine) | Fold-Reversal² |
| P388/VCR | Vincristine Alone | ~53-fold | ~80 ng/mL | N/A |
| Vincristine + Verapamil (6.6 µM) | ~1-fold | ~1.5 ng/mL | ~53-fold | |
| Vincristine + this compound (conc.) | [User to insert value] | [User to insert value] | [User to insert value] |
¹Resistance Index = IC50 in P388/VCR / IC50 in P388 ²Fold-Reversal = IC50 (VCR alone) / IC50 (VCR + Modulator) in P388/VCR cells
Visualizations
Troubleshooting Guide
Problem 1: High variability in MTT assay results between replicate wells.
-
Possible Cause: Inconsistent cell seeding density.
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Solution: Ensure the cell suspension is thoroughly mixed before and during plating. Use calibrated pipettes and change tips for each replicate.
-
-
Possible Cause: Edge effect in the 96-well plate.
-
Solution: Avoid using the outermost wells for experimental data. Fill them with sterile PBS or media to maintain humidity and minimize evaporation in the inner wells.
-
-
Possible Cause: Incomplete dissolution of formazan crystals.
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Solution: Ensure the DMSO is added to all wells and the plate is agitated on a shaker for at least 10 minutes to fully dissolve the crystals before reading.
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Problem 2: The IC50 of vincristine in the P388/VCR cells does not decrease significantly in the presence of this compound.
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Possible Cause: Suboptimal concentration of this compound.
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Solution: The concentration of the modulator is critical. Perform a dose-response experiment for this compound's reversal activity, testing several fixed concentrations against a range of vincristine doses to find the optimal modulating concentration.
-
-
Possible Cause: this compound is unstable in culture medium.
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Solution: Prepare fresh this compound dilutions for each experiment. Check literature for the stability of this compound in aqueous solutions over 48-72 hours.
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-
Possible Cause: The resistance mechanism in your P388/VCR cell line is not (solely) P-gp mediated.
-
Solution: Confirm P-gp overexpression in your resistant cell line compared to the sensitive parent line using Western Blot or qPCR. If P-gp levels are not significantly elevated, another resistance mechanism may be dominant.
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Problem 3: this compound appears to be cytotoxic at the concentration used for co-administration.
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Possible Cause: The initial IC50 determination for this compound was inaccurate or the cells have become more sensitive.
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Solution: Re-evaluate the cytotoxicity of this compound alone. Select a concentration for the co-administration experiment that shows >90% cell viability.
-
-
Possible Cause: Synergistic toxicity.
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Solution: While the goal is synergistic efficacy, it's possible to have synergistic toxicity. If this occurs, lower the concentration of both this compound and vincristine in your combination experiments to find a therapeutic window.
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Problem 4: Difficulty calculating the Combination Index (CI).
-
Possible Cause: Experimental design is not suitable for CI calculation.
-
Solution: A common method is the fixed-ratio design, where the two drugs are combined at a ratio equivalent to their individual IC50s (e.g., 1:1, 1:2, 2:1 equipotent ratios) and then serially diluted.
-
-
Possible Cause: Mathematical errors in calculation.
-
Solution: Utilize specialized software like CompuSyn or online calculators designed for the Chou-Talalay method. These tools can accurately calculate CI values from your dose-response data and generate Fa-CI plots (Fraction affected vs. CI) for a comprehensive view of the interaction across different effect levels.
-
References
Technical Support Center: Simetride In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common limitations encountered during the in vivo delivery of Simetride.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the low oral bioavailability of this compound?
A1: The low oral bioavailability of this compound, a poorly water-soluble compound, is primarily due to two factors. Firstly, its poor solubility in gastrointestinal fluids limits its dissolution, which is a prerequisite for absorption. Secondly, it may undergo significant first-pass metabolism in the liver, where a large fraction of the absorbed drug is metabolized before it can reach systemic circulation.[1]
Q2: My in vivo study with this compound shows inconsistent results between animals. What could be the cause?
A2: Inconsistent results in in vivo experiments can stem from several sources. Biological variability between animals is a significant factor. To mitigate this, it is crucial to use proper randomization and blinding techniques in your experimental design.[2] Ensure that animals are randomly assigned to treatment groups and that personnel involved in dosing and data collection are blinded to the treatment allocation. Additionally, carefully select the appropriate animal model for your research question to reduce variability.[2]
Q3: How can I improve the stability of this compound in circulation?
A3: For compounds like this compound that may be prone to degradation or rapid clearance, encapsulation within nanocarriers such as liposomes or polymeric nanoparticles can significantly improve stability.[3] These carriers can protect the drug from enzymatic degradation and reduce clearance by the reticuloendothelial system (RES).
Q4: What are the key barriers to effective systemic delivery of this compound to target tissues?
A4: The primary barriers to effective systemic delivery include limited penetration across the vascular endothelium and uptake by the RES.[4] Nanodelivery systems often rely on passive accumulation in tissues, which can be inefficient. Strategies to overcome these barriers include designing nanoparticles with extended circulation half-lives and utilizing active targeting mechanisms to enhance delivery to specific tissues.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low drug exposure (AUC) after oral administration. | Poor aqueous solubility of this compound limiting dissolution and absorption. | Formulate this compound as an amorphous solid dispersion or utilize lipid-based delivery systems like Self-Emulsifying Drug Delivery Systems (SEDDS) to enhance solubility. |
| High first-pass metabolism. | Co-administration with an inhibitor of relevant metabolic enzymes (if known) or use of delivery systems that promote lymphatic transport, thereby bypassing the liver. | |
| High variability in plasma concentrations between subjects. | Inconsistent dissolution of the formulation in the gastrointestinal tract. | Employ formulations that provide rapid and complete dissolution, such as silica-lipid hybrid (SLH) microparticles. |
| Differences in food intake affecting drug absorption. | Standardize feeding protocols for animal studies. For some formulations, administration with food may enhance absorption. | |
| Lack of therapeutic efficacy at the target site despite adequate systemic exposure. | Inefficient penetration of this compound into the target tissue. | Utilize targeted nanocarriers functionalized with ligands that bind to receptors overexpressed on target cells. |
| Rapid clearance of the drug from the target tissue. | Employ controlled-release formulations that provide sustained local concentrations of this compound. | |
| Observed toxicity or off-target effects. | Non-specific distribution of this compound to healthy tissues. | Use targeted delivery systems to increase the concentration of this compound at the site of action and reduce exposure to non-target organs. |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Silica-Lipid Hybrid (SLH) Microparticles
This protocol describes a method to enhance the oral bioavailability of poorly water-soluble drugs like this compound by formulating them into SLH microparticles.
Materials:
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This compound
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Lipid carrier (e.g., long-chain triglyceride)
-
Silica (e.g., Syloid® 244)
-
Organic solvent (e.g., dichloromethane)
-
Phosphate buffer (pH 7.0)
Procedure:
-
Dissolve this compound and the lipid carrier in the organic solvent.
-
Add the silica to the solution while stirring.
-
Evaporate the organic solvent under reduced pressure to obtain a free-flowing powder of SLH microparticles.
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Characterize the formulation for drug loading, particle size, and morphology.
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Perform in vitro dissolution studies in phosphate buffer (pH 7.0) to assess the release profile.
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Conduct in vivo pharmacokinetic studies in a relevant animal model (e.g., Sprague-Dawley rats) to evaluate the oral bioavailability compared to unformulated this compound.
Protocol 2: In Vivo Experimental Design for Evaluating this compound Formulations
This protocol outlines key considerations for designing in vivo studies to minimize bias and ensure robust, reproducible data.
Procedure:
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Model Selection: Choose an animal model that is relevant to the human disease or condition being studied.
-
Sample Size Calculation: Determine the optimal number of animals per group to achieve statistically significant results while adhering to ethical principles.
-
Randomization: Randomly assign animals to different treatment groups to minimize selection bias.
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Blinding: Ensure that researchers involved in animal handling, dosing, and data analysis are unaware of the treatment group assignments to prevent observer bias.
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Control Groups: Include appropriate control groups, such as a vehicle control and a positive control (if available), for valid comparison.
Signaling Pathways and Workflows
References
- 1. Enhancing the oral bioavailability of simvastatin with silica-lipid hybrid particles: The effect of supersaturation and silica geometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tackling In Vivo Experimental Design [modernvivo.com]
- 3. Advances in Antiviral Delivery Systems and Chitosan-Based Polymeric and Nanoparticulate Antivirals and Antiviral Carriers [mdpi.com]
- 4. Overcoming in vivo barriers to targeted nanodelivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Potential Cytotoxicity of Simetride
Disclaimer: The compound "Simetride" is not extensively characterized in publicly available scientific literature. Therefore, this technical support guide provides a generalized framework for assessing and managing the potential cytotoxicity of a novel chemical entity. The protocols and troubleshooting advice are based on established best practices in toxicology and cell biology. Researchers should adapt these guidelines to their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the first step to evaluate the potential cytotoxicity of this compound?
A1: The initial step is to perform a dose-response analysis on a panel of cell lines. This helps determine the concentration at which this compound induces cytotoxic effects. It is recommended to start with a broad range of concentrations (e.g., from nanomolar to high micromolar) to identify the half-maximal inhibitory concentration (IC50). A common starting point is an MTT or similar viability assay.[1][2]
Q2: How should I select appropriate cell lines for cytotoxicity testing?
A2: Cell line selection should be guided by the therapeutic goal of this compound.
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Target Cancer Cells: If this compound is an anticancer agent, test it on a panel of cancer cell lines relevant to the intended indication.
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Healthy/Normal Cells: To assess off-target cytotoxicity, it is crucial to test this compound on healthy, non-cancerous cells. These should ideally be from the same tissue type as the target cancer cells (e.g., normal lung fibroblasts vs. lung cancer cells). It is also advisable to include cell lines from organs known for high metabolic activity and potential toxicity, such as primary hepatocytes (liver) or proximal tubule cells (kidney).[3][4]
Q3: What are the different mechanisms of cell death this compound might induce, and how can I differentiate them?
A3: A compound can induce cell death through various mechanisms, primarily necrosis, apoptosis, or autophagy.[5]
-
Necrosis: Characterized by loss of membrane integrity. It can be measured by detecting the release of cytoplasmic enzymes like lactate dehydrogenase (LDH) into the culture medium.
-
Apoptosis: Programmed cell death. It can be detected by assays that measure caspase enzyme activity or the externalization of phosphatidylserine using Annexin V staining.
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Distinguishing Mechanisms: Using a combination of assays is the best approach. For instance, performing an LDH assay (necrosis) alongside an Annexin V/Propidium Iodide (PI) assay (apoptosis/necrosis) can help differentiate the primary mode of cell death.
Q4: What are potential off-target effects of this compound and how can they be minimized?
A4: Off-target effects occur when a drug interacts with unintended molecular targets, potentially causing toxicity in healthy cells. Minimizing these effects is a key challenge in drug development.
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Assessment: Off-target effects can be initially assessed by screening this compound against a panel of receptors, kinases, and enzymes. Whole-genome or proteomic analyses can also provide insights.
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Minimization: Strategies include rational drug design to improve target specificity and optimizing the therapeutic dose to be effective against the target cells while remaining below the toxic threshold for healthy cells.
Troubleshooting Guides
Issue 1: High variability between replicate wells in my cytotoxicity assay.
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Symptoms: Large standard deviations between replicate wells, leading to inconsistent dose-response curves.
-
Possible Causes & Solutions:
-
Inconsistent Cell Seeding: Ensure the cell suspension is thoroughly mixed before and during plating. Let the plate sit at room temperature on a level surface for 15-20 minutes before incubation to allow for even cell distribution.
-
Pipetting Errors: Calibrate pipettes regularly. Pre-wet pipette tips before aspirating reagents and ensure slow, consistent pipetting.
-
Edge Effect: Evaporation and temperature gradients can affect the outer wells of a microplate. Avoid using the outer wells for experimental samples; instead, fill them with sterile media or PBS to create a humidity barrier.
-
Issue 2: My negative control (vehicle-treated) wells show significant cell death.
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Symptoms: The cells treated only with the vehicle (e.g., DMSO) have low viability.
-
Possible Causes & Solutions:
-
Vehicle Toxicity: The concentration of the vehicle may be too high. The final concentration of solvents like DMSO should typically not exceed 0.1-0.5%, depending on the cell line's sensitivity. Run a vehicle-only toxicity curve to determine the maximum tolerated concentration.
-
Contamination: Check for mycoplasma contamination, which can compromise cell health and affect assay results. Use a PCR-based detection kit.
-
Suboptimal Culture Conditions: Ensure cells are healthy, within a low passage number, and in the logarithmic growth phase when seeded for the experiment.
-
Issue 3: I am not observing a clear dose-dependent cytotoxic effect.
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Symptoms: Cell viability remains high even at high concentrations of this compound, or the dose-response curve is flat.
-
Possible Causes & Solutions:
-
Incorrect Concentration Range: The tested concentrations may be too low. Perform a wider range-finding study with concentrations spanning several orders of magnitude.
-
Compound Instability or Insolubility: this compound may be degrading in the culture medium or precipitating at higher concentrations. Verify the compound's solubility and stability under your experimental conditions.
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Assay Incubation Time: The incubation time may be too short to observe cytotoxic effects. Consider extending the treatment duration (e.g., 48 or 72 hours).
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Assay Choice: The chosen assay may not be suitable for this compound's mechanism of action. For example, if this compound inhibits mitochondrial function, a tetrazolium-based assay (like MTT) that relies on metabolic activity might give misleading results. In such cases, use an assay that measures membrane integrity (like LDH release) or cell count.
-
Data Presentation
Table 1: Cytotoxicity of this compound (IC50 Values) across Different Cell Lines
| Cell Line | Tissue of Origin | Cell Type | This compound IC50 (µM) after 48h |
| A549 | Lung | Cancer (Carcinoma) | e.g., 15.2 ± 1.8 |
| MRC-5 | Lung | Normal (Fibroblast) | e.g., 89.7 ± 5.3 |
| HepG2 | Liver | Cancer (Hepatoma) | e.g., 22.5 ± 2.1 |
| Primary Human Hepatocytes | Liver | Normal | e.g., >100 |
| MCF-7 | Breast | Cancer (Adenocarcinoma) | e.g., 11.3 ± 1.5 |
| MCF-10A | Breast | Normal (Epithelial) | e.g., 95.4 ± 7.6 |
Data should be presented as mean ± standard deviation from at least three independent experiments.
Experimental Protocols & Visualizations
Protocol 1: Assessing Cell Viability using MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls and untreated controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Assessing Necrosis using LDH Release Assay
This assay quantifies lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released upon loss of plasma membrane integrity, a hallmark of necrosis.
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. It is critical to include a "Maximum LDH Release" control by adding a lysis buffer to a set of untreated wells 45 minutes before the end of incubation.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes to pellet any detached cells.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Measure the absorbance at 490 nm.
-
Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in this compound-treated wells to the spontaneous release (vehicle control) and maximum release (lysed cells) controls.
Visualizing Potential Mechanisms of Cytotoxicity
The diagram below illustrates a simplified, hypothetical signaling pathway for apoptosis that could be investigated if this compound is found to induce programmed cell death.
References
- 1. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 2. kosheeka.com [kosheeka.com]
- 3. Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: Quality Control for Simetride Stock Solutions
This guide provides researchers, scientists, and drug development professionals with comprehensive information on the quality control measures for Simetride stock solutions. It includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties, preparation, and storage of this compound.
Q1: What are the key chemical properties of this compound?
A1: this compound is a non-narcotic analgesic agent.[1] Its fundamental properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₈H₃₈N₂O₆ | [2] |
| Molecular Weight | 498.6 g/mol | [1][2] |
| CAS Number | 154-82-5 | [2] |
| Appearance | Solid powder |
| Synonyms | Kyorin AP 2, Simetrida, Simetridum | |
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound and other similar small organic molecules. It is crucial to use anhydrous, high-purity DMSO, as it is highly hygroscopic (absorbs moisture from the air), and absorbed water can decrease the solubility of the compound, potentially leading to precipitation.
Q3: How should I prepare a this compound stock solution?
A3: Proper preparation is critical for accuracy. This involves careful calculation, precise weighing, and ensuring complete dissolution. For a detailed, step-by-step guide, please refer to Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO .
Q4: How should I store this compound powder and stock solutions?
A4: Proper storage is essential to maintain the stability and integrity of this compound. Recommendations from various suppliers can vary slightly, but general guidelines are summarized below. For stock solutions, it is highly recommended to aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to precipitate.
Table 2: Recommended Storage Conditions for this compound
| Form | Condition | Duration | Notes |
|---|---|---|---|
| Solid Powder | -20°C, dry, dark | 2 to 3 years | |
| 0 - 4°C, dry, dark | Short term (days to weeks) | ||
| Stock Solution in DMSO | -80°C | 6 months to 1 year | |
| -20°C | 1 to 6 months |
| | 4°C | Short term (up to 2 weeks) | |
Q5: My this compound powder is not fully dissolving in DMSO. What should I do?
A5: Incomplete dissolution can be caused by several factors. First, ensure your calculations are correct and you have not exceeded the solubility limit. Use high-purity, anhydrous DMSO. To aid dissolution, you can vortex the solution for several minutes. If it still doesn't dissolve, gentle warming in a 37°C water bath or brief sonication can be effective. However, avoid excessive heat, as it may degrade the compound.
Q6: I see precipitation in my stock solution after storage or dilution. What happened and what should I do?
A6: Precipitation can occur for a few reasons. If it happens after a freeze-thaw cycle, it's possible the compound's solubility limit was exceeded at the lower temperature. If precipitation occurs when diluting the DMSO stock into an aqueous buffer, this is common for hydrophobic compounds. The organic material crashes out of the solution.
What to do:
-
Do not use a solution with precipitate , as the actual concentration will be lower than intended.
-
Try to redissolve the compound by gentle warming and vortexing. If it redissolves, you can use it, but be cautious.
-
To prevent this issue during aqueous dilution, make intermediate dilutions in DMSO first before the final dilution into your aqueous medium. Also, ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent toxicity.
Q7: How can I verify the concentration and purity of my stock solution?
A7: The most common method for verifying the concentration and assessing the purity of a small molecule stock solution is High-Performance Liquid Chromatography (HPLC) with a UV detector. This technique separates the compound from any impurities or degradants, and the area under the peak is proportional to its concentration. You can create a calibration curve with known concentrations to accurately quantify your stock solution. For a general procedure, see Protocol 2: Quality Control of this compound Stock Solution by HPLC-UV .
Q8: For how long is my this compound stock solution stable?
A8: The stability of a stock solution depends on the compound itself and the storage conditions. Based on supplier data, a this compound stock in DMSO can be stable for 6-12 months when stored at -80°C. A formal stability study, where the solution is analyzed by a method like HPLC at various time points (e.g., T=0, 1 month, 3 months), is the best way to determine its shelf-life under your specific storage conditions.
Troubleshooting Guide
This table provides a quick reference for common issues encountered during the use of this compound stock solutions.
Table 3: Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
|---|---|---|
| Incomplete Dissolution | • Concentration exceeds solubility limit.• DMSO quality is poor (contains water).• Insufficient mixing. | • Recalculate and prepare a more dilute solution.• Use fresh, anhydrous, high-purity DMSO.• Vortex vigorously; try gentle warming (37°C) or brief sonication. |
| Precipitation After Storage | • Compound came out of solution during a freeze-thaw cycle.• DMSO absorbed water, reducing solubility. | • Warm the vial and vortex to try and redissolve the precipitate.• Prepare fresh stock solution using anhydrous DMSO and aliquot into single-use vials to avoid freeze-thaw cycles. |
| Precipitation Upon Aqueous Dilution | • The compound is not soluble in the aqueous buffer at the target concentration ("crashing out"). | • Lower the final concentration in the aqueous buffer.• Perform serial dilutions in DMSO first before adding to the aqueous buffer.• Ensure the final DMSO concentration in the assay is sufficient to maintain solubility but non-toxic to cells (<0.5%). |
| Inconsistent or Noisy Experimental Results | • Stock solution concentration is incorrect due to degradation or precipitation.• Pipetting errors during dilution.• Final DMSO concentration is too high, causing cellular stress or artifacts. | • Visually inspect stock solution for precipitate before use.• Perform a quality control check (e.g., HPLC) on the stock solution.• Use calibrated pipettes and proper technique.• Always run a vehicle control (same final DMSO concentration without the compound) in your experiments. |
Experimental Protocols
These protocols provide detailed, step-by-step methodologies for key procedures.
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a 10 mM stock solution of this compound in DMSO for use in biological experiments.
Materials:
-
This compound powder (MW: 498.6 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
(Optional) Sonicator or 37°C water bath
Procedure:
-
Calculation: Determine the mass of this compound required.
-
Formula: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol ) × (1/1000)
-
Example for 1 mL of 10 mM solution: Mass (mg) = 10 mM × 1 mL × 498.6 g/mol × (1/1000) = 4.986 mg
-
-
Weighing:
-
Place a sterile weighing boat or microcentrifuge tube on the analytical balance and tare it.
-
Carefully weigh out the calculated mass (e.g., 4.986 mg) of this compound powder.
-
-
Dissolution:
-
Add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the vial containing the this compound powder.
-
Close the vial tightly and vortex for 1-2 minutes until the solid is completely dissolved.
-
Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.
-
If dissolution is difficult, gently warm the vial in a 37°C water bath for 5-10 minutes or sonicate for 5 minutes, followed by vortexing.
-
-
Aliquoting and Storage:
-
To prevent degradation from repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.
-
Store the aliquots at -80°C for long-term stability.
-
Protocol 2: Quality Control of this compound Stock Solution by HPLC-UV
Objective: To determine the purity and confirm the concentration of a this compound stock solution using reverse-phase HPLC with UV detection.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
HPLC-grade acetonitrile (ACN) and water
-
(Optional) Formic acid or trifluoroacetic acid (TFA) for mobile phase modification
-
HPLC system with a UV detector, autosampler, and a C18 column
-
Volumetric flasks and calibrated pipettes
Procedure:
-
Preparation of Standards:
-
Prepare a series of calibration standards by diluting the stock solution. For a 10 mM stock, you might prepare standards at 100 µM, 50 µM, 25 µM, 10 µM, and 5 µM in the mobile phase or a compatible solvent mixture.
-
-
Sample Preparation:
-
Dilute an aliquot of your newly prepared stock solution to a concentration that falls within the range of your calibration curve (e.g., 50 µM).
-
-
HPLC Method (Example Conditions):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Scan for optimal absorbance or use a standard wavelength like 254 nm.
-
-
Analysis:
-
Inject the calibration standards sequentially, from lowest to highest concentration, to generate a standard curve.
-
Inject the diluted stock solution sample.
-
Plot the peak area of the standards against their known concentrations. Perform a linear regression to obtain an equation (y = mx + c) and a correlation coefficient (R²). The R² value should ideally be ≥0.999.
-
Use the peak area of your sample and the regression equation to calculate its concentration. This should match the expected diluted concentration.
-
Assess purity by examining the chromatogram for extra peaks. Purity is often calculated as (Area of Main Peak / Total Area of All Peaks) × 100%. A purity of >98% is generally recommended for reliable experiments.
-
Visualizations
Diagrams of Key Processes
The following diagrams illustrate important workflows and concepts related to the use of this compound.
References
Validation & Comparative
Unveiling Simetride's Potential: A Comparative Analysis of its Efficacy in Reversing Multidrug Resistance
For Immediate Release
In the persistent battle against cancer, a significant hurdle for effective chemotherapy is the development of multidrug resistance (MDR), a phenomenon where cancer cells become resilient to a broad spectrum of structurally and functionally diverse anticancer drugs. Researchers have long sought compounds capable of reversing this resistance, thereby restoring the efficacy of conventional chemotherapies. This guide provides a comparative analysis of Simetride, a potential drug resistance reversal agent, alongside other established and experimental compounds, with a focus on supporting experimental data and methodologies for the scientific community.
An early but pivotal study in the Journal of Cancer Research (1988) first brought this compound (CAS# 154-82-5) into the context of MDR reversal. The research by Inaba and Maruyama demonstrated that this compound could remarkably potentiate the cytotoxicity of vincristine in vincristine-resistant P388 leukemia cells. This guide delves into the available data on this compound and contrasts it with other agents, offering a resource for researchers, scientists, and drug development professionals.
Comparative Efficacy of Multidrug Resistance Reversal Agents
The primary mechanism of MDR often involves the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents. The efficacy of MDR reversal agents is typically quantified by their ability to inhibit these pumps and restore cancer cell sensitivity to chemotherapy.
Below is a comparative summary of the in vitro efficacy of this compound and other notable MDR reversal agents. It is important to note that the data for this compound is based on older research, and further contemporary studies are needed to fully elucidate its potential.
| Compound | Cell Line | Chemotherapeutic Agent | Reversal Agent Concentration | Fold Reversal of Resistance (Approx.) | Reference |
| This compound | P388/VCR (Vincristine-Resistant) | Vincristine | Not explicitly stated in abstract | Potentiated cytotoxicity | Inaba & Maruyama, 1988 |
| Verapamil | P388/VCR (Vincristine-Resistant) | Vincristine | 6.6 µM | >10 | [Tsuruo et al., 1981] |
| Quinacrine | P388/VCR (Vincristine-Resistant) | Vincristine | Not explicitly stated in abstract | Potentiated cytotoxicity | Inaba & Maruyama, 1988 |
| Reserpine | P388/ADR (Adriamycin-Resistant) | Adriamycin | Not explicitly stated in abstract | Restored sensitivity | [Inaba et al., 1981] |
Note: The quantitative data for this compound from the primary 1988 study is not fully available in public databases. The table reflects the qualitative findings of "potentiated cytotoxicity."
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Mechanism of this compound in Reversing P-glycoprotein Mediated Drug Resistance.
Caption: A generalized workflow for in vitro cytotoxicity assays to evaluate MDR reversal.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are the generalized methodologies for the key experiments cited in the context of MDR reversal research.
Cell Lines and Culture
-
Cell Lines: P388 murine leukemia cells and their vincristine-resistant subline (P388/VCR) are commonly used models. The resistant subline is typically generated by continuous exposure to increasing concentrations of vincristine.
-
Culture Conditions: Cells are maintained in a suitable culture medium, such as RPMI-1640, supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics (penicillin/streptomycin). The cultures are incubated at 37°C in a humidified atmosphere with 5% CO2. For the resistant cell line, a maintenance concentration of vincristine is often included in the culture medium to retain the resistant phenotype.
In Vitro Cytotoxicity Assay
This assay is performed to determine the concentration of a chemotherapeutic agent that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Cells are seeded into 96-well microtiter plates at a predetermined density (e.g., 1 x 10^4 cells/well).
-
Drug Incubation: The cells are exposed to serial dilutions of the chemotherapeutic agent (e.g., vincristine) in the presence or absence of a fixed, non-toxic concentration of the resistance-modifying agent (e.g., this compound).
-
Incubation Period: The plates are incubated for a specified period, typically 48 to 72 hours.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay. These assays measure the metabolic activity of viable cells.
-
Data Analysis: The absorbance is read using a microplate reader, and the IC50 values are calculated from the dose-response curves. The degree of resistance reversal is determined by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of the reversal agent.
Drug Accumulation and Efflux Assays
These assays directly measure the effect of a reversal agent on the intracellular concentration of a chemotherapeutic drug.
-
Cell Preparation: A suspension of resistant cells (e.g., P388/VCR) is prepared.
-
Drug Loading: The cells are incubated with a fluorescent or radiolabeled chemotherapeutic agent (e.g., [³H]-vincristine or a fluorescent analog) in the presence or absence of the reversal agent (e.g., this compound).
-
Incubation and Washing: After a defined incubation period, the cells are washed with ice-cold buffer to remove extracellular drug.
-
Quantification of Intracellular Drug: The cells are lysed, and the intracellular drug concentration is measured using a scintillation counter (for radiolabeled drugs) or a fluorometer/flow cytometer (for fluorescent drugs).
-
Efflux Measurement: For efflux studies, cells are first loaded with the drug, washed, and then incubated in a drug-free medium with or without the reversal agent. The amount of drug remaining in the cells is measured at different time points.
Conclusion
The initial findings on this compound from the 1988 study by Inaba and Maruyama suggest its potential as an agent for reversing vincristine resistance in P388 leukemia cells, likely through the inhibition of drug efflux. However, to fully validate its efficacy and understand its mechanism of action, further research using modern molecular and cellular biology techniques is imperative. This includes detailed studies to determine its specific molecular target(s), its effect on various ABC transporters, its in vivo efficacy and toxicity, and its potential for clinical application. The experimental protocols and comparative data presented in this guide are intended to provide a foundational resource for researchers dedicated to overcoming the challenge of multidrug resistance in cancer therapy.
Simetride in Chemosensitization: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The development of resistance to chemotherapy is a primary obstacle in successful cancer treatment. Chemosensitizing agents, which can enhance the efficacy of conventional chemotherapeutic drugs, represent a critical area of research. This guide provides a comparative overview of Simetride and other notable chemosensitizing agents, supported by available experimental data and detailed methodologies.
Introduction to Chemosensitizing Agents
Chemotherapy failure is often attributed to multidrug resistance (MDR), a phenomenon where cancer cells exhibit cross-resistance to a range of structurally and functionally unrelated drugs. The mechanisms behind MDR are multifaceted and include the overexpression of drug efflux pumps like P-glycoprotein (P-gp), alterations in drug metabolism, and dysregulation of apoptotic signaling pathways. Chemosensitizers aim to counteract these resistance mechanisms, thereby restoring or augmenting the cytotoxic effects of anticancer drugs. These agents can be broadly categorized into synthetic compounds and natural products.
This compound: An Emerging Chemosensitizer
This compound has been identified as a compound with potential chemosensitizing properties. While primarily known as an analgesic agent and an adenosine A1 and A2a receptor antagonist, early research has indicated its ability to potentiate the effects of certain chemotherapeutic drugs in resistant cancer cell lines.
A key study demonstrated that this compound could significantly enhance the cytotoxicity of vincristine in a vincristine-resistant P388 leukemia cell line. This suggests a potential role for this compound in overcoming MDR, a significant challenge in the treatment of various cancers.
Comparative Analysis of Chemosensitizing Agents
To provide a clear comparison, the following table summarizes the available quantitative data on the chemosensitizing effects of this compound and other well-studied agents. It is important to note that this data is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
| Chemosensitizing Agent | Chemotherapeutic Agent | Cancer Cell Line | Fold Increase in Cytotoxicity (approx.) | Reference |
| This compound | Vincristine | P388 Leukemia (Vincristine-Resistant) | Not explicitly quantified, but potentiated cytotoxicity | [1][2] |
| Verapamil | Vincristine | P388 Leukemia (Vincristine-Resistant) | ~10-fold increase in VCR accumulation | [3] |
| Verapamil | Vincristine | K562 Myelogenous Leukemia (Vincristine-Resistant) | ~100-fold | [1] |
| Resveratrol | Vincristine, Adriamycin, Paclitaxel | Oral Epidermoid Carcinoma (KBv200) | Synergistic effect, reversed MDR phenotype | [4] |
| Quinine | Vincristine | Multidrug-Resistant Cancer Cells | 5.4-fold reduction in tumor volume (in vivo) |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below is a generalized protocol for an in vitro chemosensitization assay, followed by the available details from the pivotal study on this compound.
General In Vitro Chemosensitization Assay Protocol
This protocol outlines a standard procedure to assess the ability of a compound to sensitize cancer cells to a chemotherapeutic agent.
1. Cell Culture:
-
Maintain the selected cancer cell line (e.g., P388 leukemia, sensitive and resistant strains) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Culture cells in a humidified incubator at 37°C with 5% CO2.
2. Cytotoxicity Assay (e.g., MTT Assay):
-
Seed cancer cells into 96-well plates at a predetermined density.
-
After 24 hours of incubation, treat the cells with various concentrations of the chemotherapeutic agent (e.g., vincristine) alone, the chemosensitizing agent (e.g., this compound) alone, and a combination of both.
-
Include untreated cells as a control.
-
Incubate the plates for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 (half-maximal inhibitory concentration) values for the chemotherapeutic agent in the presence and absence of the chemosensitizing agent.
-
The degree of sensitization can be expressed as the fold-change in the IC50 value.
Experimental Details for this compound (from available literature)
While the full detailed protocol from the original study on this compound is not available, the following information has been gleaned from abstracts:
-
Cell Line: P388 murine leukemia and its vincristine-resistant subline (P388/VCR).
-
Chemotherapeutic Agent: Vincristine.
-
Chemosensitizing Agent: this compound (referred to as a calmodulin inhibitor).
-
Outcome: this compound potentiated the cytotoxicity of vincristine in the resistant P388 cells. The mechanism was attributed to the enhanced accumulation of vincristine within the cancer cells, likely by inhibiting the P-glycoprotein efflux pump.
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways affected by chemosensitizers is key to their rational development and clinical application.
This compound: Adenosine Receptor Antagonism
This compound is an antagonist of adenosine A1 and A2a receptors. In the tumor microenvironment, high levels of adenosine can promote tumor growth and suppress the anti-tumor immune response. By blocking these receptors, this compound may counteract these effects. The chemosensitizing effect is likely mediated through the following mechanisms:
-
Reversal of Hypoxia-Induced Chemoresistance: Hypoxia, a common feature of solid tumors, leads to the accumulation of extracellular adenosine, which can protect cancer cells from chemotherapy-induced apoptosis. By blocking adenosine receptors, this compound may abrogate this protective effect.
-
Enhancement of Anti-Tumor Immunity: Adenosine in the tumor microenvironment suppresses the activity of immune cells such as T cells and natural killer (NK) cells. A2a receptor antagonists can block this immunosuppressive signal, thereby enhancing the ability of the immune system to attack cancer cells, which can act synergistically with chemotherapy.
Below is a diagram illustrating the proposed signaling pathway for this compound-mediated chemosensitization.
Other Chemosensitizing Mechanisms
-
Verapamil (Calcium Channel Blocker): Verapamil is a first-generation P-glycoprotein inhibitor. It competitively binds to the P-gp efflux pump, thereby increasing the intracellular concentration of chemotherapeutic drugs like vincristine.
-
Resveratrol (Natural Polyphenol): Resveratrol exhibits pleiotropic effects, including the downregulation of drug transporters (P-gp), modulation of apoptotic pathways (e.g., increasing the Bax/Bcl-2 ratio), and inhibition of pro-survival signaling pathways such as NF-κB and STAT3.
Experimental and Logical Workflows
Visualizing experimental and logical workflows can aid in the planning and execution of research in this area.
Experimental Workflow for Evaluating Chemosensitizers
The following diagram illustrates a typical workflow for the preclinical evaluation of a potential chemosensitizing agent.
Conclusion
This compound shows early promise as a chemosensitizing agent, particularly in the context of vincristine resistance in leukemia. Its mechanism as an adenosine A1/A2a receptor antagonist positions it within a novel and exciting class of compounds that can modulate the tumor microenvironment to enhance the efficacy of chemotherapy. However, the available data is limited, and further research is required to fully elucidate its potential. Direct comparative studies with other well-characterized chemosensitizers like verapamil and resveratrol under standardized conditions are necessary to accurately assess its relative efficacy. The detailed investigation of its impact on specific signaling pathways in different cancer types will be crucial for its future development as a therapeutic agent. This guide serves as a starting point for researchers interested in exploring the potential of this compound and other chemosensitizing agents in the ongoing effort to overcome chemotherapy resistance in cancer.
References
- 1. Potentiation of vincristine and Adriamycin effects in human hemopoietic tumor cell lines by calcium antagonists and calmodulin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of calmodulin antagonists on human ovarian cancer cell proliferation in vitro [periodicos.capes.gov.br]
- 3. Overcoming of vincristine resistance in P388 leukemia in vivo and in vitro through enhanced cytotoxicity of vincristine and vinblastine by verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nonspecifically enhanced therapeutic effects of vincristine on multidrug-resistant cancers when coencapsulated with quinine in liposomes - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Simetride's Mechanism of Action: A Comparative Analysis with Adenosine Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanism of action of Simetride, identified as a non-selective adenosine A1 and A2a receptor antagonist, benchmarked against other well-characterized adenosine receptor antagonists. Due to the limited public availability of specific quantitative data for a compound precisely named "this compound," this guide will utilize caffeine, a structurally related and extensively studied non-selective adenosine A1/A2a receptor antagonist, as a surrogate for comparative purposes. The objective is to offer a framework for the experimental validation of this compound's activity by comparing its expected performance with established selective and non-selective adenosine receptor modulators.
Comparative Analysis of Binding Affinities
The initial step in characterizing an adenosine receptor antagonist is to determine its binding affinity (Ki) for the target receptors. This is typically achieved through competitive radioligand binding assays. The following table summarizes the reported Ki values for caffeine and other selective adenosine A1 and A2a receptor antagonists. This compound's experimental data should be benchmarked against these values to ascertain its potency and selectivity profile.
| Compound | Receptor Subtype | Ki (nM) | Selectivity |
| Caffeine (this compound Surrogate) | Adenosine A1 | 12,000 - 40,000 | Non-selective |
| Adenosine A2a | 2,400 - 25,000 | ||
| DPCPX | Adenosine A1 | 0.5 - 2 | A1 Selective |
| ZM241385 | Adenosine A2a | 0.4 - 1.4[1] | A2a Selective |
| Istradefylline | Adenosine A2a | 2.2 | A2a Selective |
Functional Potency Comparison
Beyond binding, it is crucial to assess the functional consequence of receptor interaction. For adenosine A1 and A2a receptors, which are G-protein coupled receptors (GPCRs) that modulate adenylyl cyclase activity, functional potency is often determined by measuring the inhibition of agonist-induced changes in intracellular cyclic AMP (cAMP) levels. The IC50 value represents the concentration of an antagonist that inhibits 50% of the maximal response to an agonist.
| Compound | Receptor Subtype & Assay | IC50 (nM) |
| Caffeine (this compound Surrogate) | Adenosine A1 (cAMP inhibition) | ~50,000 |
| Adenosine A2a (cAMP stimulation) | ~13,000 | |
| Istradefylline | Adenosine A2a (cAMP stimulation) | 29 |
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the test compound (e.g., this compound) for adenosine A1 and A2a receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the adenosine A1 or A2a receptor subtype.
-
Competitive Binding: A constant concentration of a specific radioligand (e.g., [3H]DPCPX for A1 receptors, [3H]ZM241385 for A2a receptors) is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled test compound.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 25°C) for a set duration (e.g., 60-120 minutes) to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand. Unbound radioligand is washed away.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Assay
Objective: To determine the functional potency (IC50) of the test compound to antagonize agonist-induced cAMP modulation.
Methodology:
-
Cell Culture: Cells expressing the adenosine receptor of interest (A1 or A2a) are cultured to an appropriate density.
-
Agonist Stimulation: For A2a receptors (Gs-coupled), cells are stimulated with an agonist (e.g., NECA) to induce cAMP production. For A1 receptors (Gi-coupled), adenylyl cyclase is first stimulated with forskolin, and then an A1 agonist (e.g., CPA) is added to inhibit this stimulation.
-
Antagonist Treatment: The antagonist (test compound) is added at various concentrations prior to or concurrently with the agonist.
-
Cell Lysis and cAMP Measurement: After a defined incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a variety of methods, such as enzyme-linked immunosorbent assay (ELISA), homogeneous time-resolved fluorescence (HTRF), or bioluminescence resonance energy transfer (BRET)-based biosensors.
-
Data Analysis: The concentration-response curves for the antagonist are plotted, and the IC50 value is determined using non-linear regression.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the relevant signaling pathway and experimental workflows.
References
A Comparative Analysis of Simetride and its Functional Analogs in Pain Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Simetride, a centrally acting non-narcotic analgesic, and its functional analogs. Due to the limited publicly available data on this compound, this guide focuses on comparing its stated mechanism of action with other centrally acting non-narcotic analgesics for which more extensive experimental data exists. This comparison aims to position this compound within the current landscape of centrally acting analgesics and to provide a framework for potential future research and development.
Introduction to this compound
This compound is a non-narcotic analgesic agent with the chemical name 1,4-Bis((2-methoxy-4-propylphenoxy)acetyl)piperazine. It is a key component of the Japanese pharmaceutical product "Kyorin AP2," a combination formulation that also includes anhydrous caffeine[1]. Kyorin AP2 is indicated for a variety of pain conditions, including low back pain, symptomatic neuralgia, headache, menstrual pain, and postoperative pain[1][2]. The primary mechanism of action of this compound is reported to be its effect on the diencephalon and hypothalamus in the brain to produce analgesia[2].
Comparative Analysis with Functional Analogs
Given the scarcity of specific preclinical and clinical data for this compound, this analysis will focus on a comparison with other centrally acting non-narcotic analgesics, which can be considered its functional analogs. The selected comparators are Acetaminophen, Nefopam, and Flupirtine, chosen for their well-documented central mechanisms of action.
Table 1: Comparison of Mechanisms of Action
| Feature | This compound | Acetaminophen (Paracetamol) | Nefopam | Flupirtine |
| Primary Mechanism | Acts on the diencephalon/hypothalamus[2]. | Inhibition of COX enzymes, primarily within the central nervous system (CNS). | Triple monoamine reuptake inhibitor (serotonin, norepinephrine, dopamine) in the CNS. | Selective neuronal potassium channel (KCNQ/Kv7) opener and indirect NMDA receptor antagonist. |
| Secondary Mechanism(s) | Not well-documented. | Modulation of the endocannabinoid system via its metabolite AM404; interaction with serotonergic pathways. | Blocks voltage-gated sodium and calcium channels. | G-protein-regulated inwardly rectifying K+ (GIRK) channel activation. |
| Site of Action | Central (Hypothalamus). | Primarily Central. | Central. | Central. |
| Anti-inflammatory Activity | Not reported. | Minimal to none. | None. | None. |
Table 2: Comparative Clinical Profile
| Feature | This compound (as Kyorin AP2) | Acetaminophen | Nefopam | Flupirtine |
| Indications | Low back pain, neuralgia, headache, menstrual pain, postoperative pain. | Mild to moderate pain, fever. | Moderate to severe acute and chronic pain. | Acute and chronic pain, muscle tension. |
| Common Side Effects | Nausea, vomiting, abdominal pain, sleepiness, rash. | Generally well-tolerated at therapeutic doses; potential for hepatotoxicity in overdose. | Nausea, dizziness, sweating, tachycardia, confusion. | Drowsiness, dizziness, heartburn, dry mouth, fatigue, nausea; risk of hepatotoxicity with prolonged use. |
| Opioid-Sparing Effect | Not documented. | Yes, in combination therapy. | Yes, can reduce opioid consumption by 20-50% post-operatively. | Yes, increases antinociceptive activity of morphine. |
Signaling Pathways
The signaling pathways involved in the analgesic effects of these compounds are complex and target different aspects of nociceptive processing.
Experimental Protocols for Assessing Central Analgesia
Standard preclinical models are used to evaluate the efficacy of centrally acting analgesics. The following are summaries of common experimental protocols.
Hot-Plate Test
This test assesses the response to a thermal pain stimulus and is sensitive to centrally acting analgesics.
-
Apparatus: A metal plate that can be heated to a constant temperature (typically 52-55°C), enclosed by a transparent cylinder to keep the animal on the plate.
-
Procedure:
-
The animal (typically a mouse or rat) is placed on the hot plate, and a timer is started.
-
The latency to the first sign of nociception (e.g., hind paw licking, jumping) is recorded.
-
A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.
-
-
Data Analysis: An increase in the latency period after drug administration compared to a vehicle control indicates an analgesic effect.
Tail-Flick Test
This method also measures the response to a thermal stimulus and is indicative of a spinal reflex that is modulated by central analgesic pathways.
-
Apparatus: A device that applies a radiant heat source to a specific portion of the animal's tail.
-
Procedure:
-
The animal is gently restrained, and its tail is positioned in the apparatus.
-
The heat source is activated, and the time taken for the animal to flick its tail away from the heat is measured automatically.
-
A cut-off time is pre-set to avoid tissue damage.
-
-
Data Analysis: A longer tail-flick latency following drug treatment suggests analgesia.
Acetic Acid-Induced Writhing Test
This is a chemical-induced visceral pain model used to screen for peripherally and centrally acting analgesics.
-
Procedure:
-
Animals (typically mice) are pre-treated with the test compound or a vehicle control.
-
After a set absorption time, a dilute solution of acetic acid (e.g., 0.6%) is injected intraperitoneally to induce a characteristic stretching behavior known as "writhing".
-
The number of writhes is counted for a specific period (e.g., 15-20 minutes) after the injection.
-
-
Data Analysis: A reduction in the number of writhes in the drug-treated group compared to the control group indicates an analgesic effect.
References
Independent Replication of Simetride Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Simetride's performance with alternative therapeutic agents, supported by available experimental data. Due to the limited number of publicly accessible independent replication studies specifically for this compound, this guide focuses on comparing its known mechanisms and effects with those of other drugs in the same therapeutic classes: adenosine receptor antagonists for analgesia and agents that potentiate vincristine cytotoxicity in cancer therapy.
Data Presentation
Analgesic Effects: this compound and Comparators
This compound has been identified as an antagonist of the A1 and A2A adenosine receptors (A1R and A2aR), suggesting its potential as an analgesic. The following table summarizes the analgesic effects of this compound and compares them with other adenosine receptor modulators.
| Compound | Target(s) | Model | Key Findings | Reference |
| This compound | A1R, A2aR antagonist | Pre-clinical | Analgesic properties observed | [1] |
| Istradefylline | A2aR antagonist | Parkinson's Disease (human) | Approved for adjunctive treatment to levodopa/carbidopa | [2] |
| SCH58261 | A2aR antagonist | Mouse model of inflammatory pain | Increased pain threshold | [3] |
| ATL313 | A2aR agonist | Rat model of neuropathic pain | Alleviated thermal hyperalgesia | [4] |
Potentiation of Vincristine Cytotoxicity: this compound and Comparators
In vitro studies have shown that this compound can enhance the cytotoxic effects of the chemotherapy drug vincristine against cancer cells. This section compares this compound with other agents known to potentiate vincristine's efficacy.
| Compound | Mechanism of Potentiation | Cell Line | Fold-Increase in Vincristine Cytotoxicity | Reference |
| This compound | Not fully elucidated | P388 leukemia | Remarkable potentiation observed | [5] |
| Cepharanthine | Inhibition of VCR efflux | L1210 and P388 leukemia | 1.5 to 7-fold | |
| Verapamil | Inhibition of P-glycoprotein | Human glioblastoma, Rat glioma | 90- and 84-fold increase in cytotoxicity in resistant cells | |
| Prednisolone | Not fully elucidated | Human lymphoid cells | Restored sensitivity in resistant cells | |
| Phenytoin | Inhibition of tubulin polymerization | Wild-type and multidrug-resistant tumor cells | Significant potentiation |
Experimental Protocols
General Method for Assessing Vincristine Cytotoxicity Potentiation In Vitro
The following is a generalized protocol based on studies investigating the potentiation of vincristine's cytotoxic effects.
-
Cell Culture: Cancer cell lines (e.g., P388 leukemia, L1210 leukemia) are cultured in appropriate media and conditions.
-
Drug Treatment: Cells are treated with varying concentrations of vincristine, the potentiating agent (e.g., this compound), or a combination of both. A control group receives no treatment.
-
Incubation: The treated cells are incubated for a specified period (e.g., 48-72 hours).
-
Cytotoxicity Assay: Cell viability is assessed using a standard method, such as the MTT assay or trypan blue exclusion.
-
Data Analysis: The concentration of vincristine required to inhibit cell growth by 50% (IC50) is calculated for cells treated with vincristine alone and in combination with the potentiating agent. The fold-increase in cytotoxicity is determined by the ratio of the IC50 values.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the signaling pathways relevant to the mechanisms of action of this compound and its alternatives.
Caption: this compound blocks A1 and A2a adenosine receptors.
Caption: Potentiation of vincristine's cytotoxic effects.
References
- 1. Adenosine Receptor Antagonists to Combat Cancer and to Boost Anti-Cancer Chemotherapy and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reference.medscape.com [reference.medscape.com]
- 3. Frontiers | Microglial adenosine A2A receptor in the paraventricular thalamic nucleus regulates pain sensation and analgesic effects independent of opioid and cannabinoid receptors [frontiersin.org]
- 4. Targeting Adenosine Receptors: A Potential Pharmacological Avenue for Acute and Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of the Analgesic Properties of Simetride and Other Major Analgesic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analgesic properties of Simetride against other well-established analgesic compounds. Due to the limited publicly available scientific data on this compound, this document will also serve to highlight the necessary experimental data and mechanistic understanding required for a thorough comparison of analgesic agents. We will examine the properties of three major classes of analgesics — Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), opioids, and paracetamol (acetaminophen) — as a benchmark for the kind of data essential for drug evaluation and development.
Introduction to this compound
Comparative Analgesic Profiles
To contextualize the data requirements for a comprehensive analgesic comparison, the following tables summarize the known properties of this compound (where information is available) and representatives from three major analgesic classes: Ibuprofen (NSAID), Morphine (Opioid), and Paracetamol.
Table 1: General Properties and Mechanism of Action
| Compound/Class | Chemical Class | Primary Mechanism of Action | Central/Peripheral Action |
| This compound | - | Reported to act on the hypothalamus; specific molecular targets not identified. | Presumed Central |
| Ibuprofen | Propionic acid derivative (NSAID) | Non-selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased prostaglandin synthesis.[1] | Primarily Peripheral, with some Central effects.[2] |
| Morphine | Opioid | Agonist at opioid receptors (primarily μ-opioid receptor) in the central nervous system.[3] | Primarily Central |
| Paracetamol | Para-aminophenol derivative | Complex and not fully elucidated; proposed mechanisms include central COX inhibition (possibly a COX-1 variant), interaction with the serotonergic and endocannabinoid systems. | Primarily Central |
Table 2: Quantitative Analgesic Data (Preclinical and Clinical)
| Compound/Class | Preclinical Analgesic Efficacy (Example ED50/IC50) | Clinical Efficacy (Example Dosage and Effect) |
| This compound | Data not available | Data from rigorous clinical trials not publicly available. |
| Ibuprofen | ED50 varies by model; e.g., effective in reducing inflammatory pain. | 200-400 mg provides effective analgesia for mild to moderate pain for at least 6 hours. |
| Morphine | Dose-dependent antinociceptive effects in various rodent models (e.g., hot plate, tail flick). A 3 mg/kg dose in mice can produce a near-maximal antinociceptive effect. | Effective for severe acute and chronic pain. Doses of 0.3-1 mg intrathecally can provide prolonged postoperative analgesia. |
| Paracetamol | Effective in various rodent pain models. | 500-1000 mg is effective for mild to moderate pain. |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the known signaling pathways for the comparator analgesic classes. A diagram for this compound cannot be provided due to the lack of specific mechanistic data.
Experimental Protocols for Analgesic Evaluation
The following are standardized preclinical assays used to determine the analgesic properties of a compound. The absence of published data from such studies for this compound makes a direct comparison of its potency and efficacy impossible.
Hot Plate Test
This method is used to evaluate the central analgesic activity of a compound by measuring the reaction time of an animal to a thermal stimulus.
Methodology:
-
Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (typically 52-55°C).
-
Animals: Mice or rats are acclimatized to the testing room for at least 30-60 minutes.
-
Procedure: Each animal is placed on the heated surface, and a timer is started. The latency to a nocifensive response (e.g., hind paw licking or jumping) is recorded.
-
Cut-off Time: A cut-off time (e.g., 30 seconds) is established to prevent tissue damage. If the animal does not respond within this time, it is removed from the apparatus.
-
Drug Administration: The test compound is administered, and the latency is measured at predetermined time points post-administration and compared to a vehicle control group.
Tail-Flick Test
This test is another measure of central analgesic activity, assessing the reflexive withdrawal of the tail from a noxious thermal stimulus.
Methodology:
-
Apparatus: A tail-flick analgesiometer that applies a focused beam of radiant heat to the animal's tail.
-
Animals: Mice or rats are gently restrained, with their tails exposed to the heat source.
-
Procedure: The time taken for the animal to flick its tail away from the heat is automatically recorded.
-
Cut-off Time: A maximum exposure time (e.g., 10-12 seconds) is set to avoid tissue injury.
-
Data Analysis: An increase in the tail-flick latency after drug administration indicates an analgesic effect.
Acetic Acid-Induced Writhing Test
This is a chemical-based model of visceral pain used to screen for peripheral and central analgesic activity.
Methodology:
-
Animals: Mice are typically used for this assay.
-
Induction of Writhing: A dilute solution of acetic acid (e.g., 0.7%) is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).
-
Procedure: Following administration of the test compound or vehicle, the animals are injected with acetic acid. After a short latency period (e.g., 5 minutes), the number of writhes is counted for a defined period (e.g., 10 minutes).
-
Data Analysis: A reduction in the number of writhes in the drug-treated group compared to the vehicle control group indicates analgesic activity.
Conclusion
A comprehensive comparison of the analgesic properties of any compound requires a robust body of scientific evidence. This includes a well-defined mechanism of action, supported by in vitro and in vivo studies, and quantitative data on efficacy and potency from standardized preclinical and clinical models.
While this compound is used clinically in a combination product for pain relief, the lack of publicly available, peer-reviewed data on its specific mechanism of action and analgesic profile in established experimental models makes a direct scientific comparison with well-characterized analgesics like ibuprofen, morphine, and paracetamol impossible at this time.
For drug development professionals and researchers, this highlights the critical importance of data transparency and the need for a complete preclinical and clinical data package to accurately position a new analgesic compound within the existing therapeutic landscape. Further research into the pharmacology of this compound is necessary to fully understand its analgesic properties and potential benefits.
References
statistical validation of Simetride's synergistic effects
To provide a comprehensive and accurate comparison guide on the synergistic effects of Simetride, clarification is needed regarding the specific compound or product of interest. Initial research has revealed ambiguity associated with the name "this compound," with several different substances identified across various sources.
The term "this compound" has been linked to:
-
This compound/Anhydrous Caffeine: A combination drug targeting A1R and A2aR receptors, primarily for pain relief.
-
Simeprevir: An NS3/4A protease inhibitor used in the treatment of Hepatitis C.
-
Simethicone: An anti-foaming agent used to relieve symptoms of excess gas.
-
Sinapine Thiocyanate: An anticancer agent, which some suppliers refer to as this compound.
-
SiMePreD Study: An acronym for a clinical trial involving Sitagliptin and Metformin for prediabetes, which is unrelated to a specific drug named this compound.
Without a clear identification of the "this compound" relevant to your query, it is not possible to gather the specific experimental data, detail the correct signaling pathways, and provide a meaningful comparison of its synergistic effects against alternatives.
To proceed with your request, please specify which "this compound" you are interested in, including its therapeutic area of application. This will enable a focused and relevant search for the necessary scientific literature and clinical data to construct the detailed comparison guide you have outlined.
Assessing the Reproducibility of Simetride Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The principle of reproducibility is a cornerstone of scientific advancement, ensuring that experimental results are reliable and not the product of chance or error. This guide provides a comparative assessment of the available research findings on Simetride, with a focus on the data and methodologies that would be pertinent to reproducing these findings. Due to a notable absence of direct replication studies for this compound in publicly accessible scientific literature, this guide will summarize the existing research, provide detailed experimental protocols where possible, and compare its purported mechanism of action with other agents targeting similar pathways.
Quantitative Data Summary
Given the limited number of publicly available studies on this compound, a direct quantitative comparison of findings from original and reproduction studies is not possible. The following table summarizes the key quantitative data found in the available literature for this compound and provides a comparative context with other relevant compounds.
| Parameter | This compound | Alternative/Comparative Agent (Verapamil) | Alternative/Comparative Agent (Caffeine) | Reference Study |
| Drug Target | Adenosine A1 Receptor (A1R), Adenosine A2a Receptor (A2aR) Antagonist; Potentiates Vincristine cytotoxicity | Calcium Channel Blocker; Reverses Multidrug Resistance | Adenosine A1/A2a Receptor Antagonist | [1] |
| Indication | Analgesic (in Kyorin AP2), Potential anticancer agent | Antihypertensive, Antiarrhythmic; Used experimentally to overcome drug resistance | CNS Stimulant, Analgesic Adjuvant | [1][2] |
| In Vitro Activity | Potentiated the cytotoxicity of vincristine in vincristine-resistant P388 leukemia cells. | Enhanced the cytotoxicity of vincristine in P388/VCR cells. | Known to have complex effects on cancer cells, can be both pro- and anti-proliferative depending on context. | [2] |
| Potentiation of Vincristine Cytotoxicity | Data not publicly available in detail. | 6.6 µM verapamil enhanced the cellular level of vincristine 10-fold in P388/VCR cells. | Not directly comparable for this specific effect. | [2] |
Note: The information regarding this compound's effect on vincristine-resistant P388 leukemia cells is cited in commercial product descriptions, but the primary research article containing the detailed quantitative data and methodology was not retrievable in the public domain. The data for Verapamil is from a study on overcoming vincristine resistance in the same cell line and is provided for comparative purposes.
Experimental Protocols
The absence of the primary research articles on this compound's specific effects, such as the reversal of vincristine resistance, precludes the presentation of the exact experimental protocols used. However, a generalized methodology for assessing drug resistance reversal in vitro, based on similar published studies, is provided below for researchers interested in investigating these claims.
Representative In Vitro Protocol: Assessing Reversal of Vincristine Resistance in P388 Leukemia Cells
-
Cell Culture:
-
Vincristine-resistant P388 leukemia cells (P388/VCR) and the parent sensitive P388 cell line are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
The resistance of the P388/VCR cell line is maintained by continuous exposure to a low concentration of vincristine.
-
-
Cytotoxicity Assay (MTT Assay):
-
Cells are seeded in 96-well plates at a density of 5 x 10^3 cells/well.
-
After 24 hours, cells are treated with varying concentrations of vincristine, either alone or in combination with a non-toxic concentration of the resistance-reversing agent (e.g., this compound).
-
Cells are incubated for 48-72 hours.
-
MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
-
The formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.
-
The IC50 values (concentration of drug required to inhibit cell growth by 50%) are calculated. A significant decrease in the IC50 of vincristine in the presence of the test agent indicates reversal of resistance.
-
-
Drug Accumulation Assay:
-
To determine if the reversal of resistance is due to increased intracellular accumulation of vincristine, a fluorescent dye-based assay or radiolabeled vincristine can be used.
-
P388 and P388/VCR cells are incubated with vincristine with or without the reversing agent for a specified time.
-
Cells are then washed, and the intracellular concentration of vincristine is measured using flow cytometry or a scintillation counter.
-
Signaling Pathways and Experimental Workflows
This compound's Purported Mechanism of Action: Adenosine Receptor Antagonism
This compound, as a component of the analgesic Kyorin AP2, is described as an antagonist of the Adenosine A1 and A2a receptors. This mechanism is shared by caffeine, the other component of Kyorin AP2. Adenosine receptor signaling is complex and has various downstream effects. The following diagram illustrates a simplified, hypothetical signaling pathway for an A2a receptor antagonist like this compound in a cancer cell context, where A2a receptor activation can be immunosuppressive.
Hypothetical signaling pathway of this compound as an A2aR antagonist.
Experimental Workflow: Assessing Drug Synergy in Cancer Cells
The following diagram outlines a typical workflow for determining if two compounds, such as this compound and an anticancer drug, have a synergistic effect on cancer cell viability.
A generalized workflow for assessing drug synergy in vitro.
Conclusion and Remarks on Reproducibility
The available information on this compound is sparse and largely originates from commercial suppliers and a Japanese product monograph for Kyorin AP2. While its purported mechanisms of action as an adenosine receptor antagonist and a potential chemosensitizer are of scientific interest, the lack of accessible, peer-reviewed primary research presents a significant barrier to independent verification and reproduction of the findings.
For the scientific community to build upon the initial observations concerning this compound, the following would be necessary:
-
Publication of Primary Data: The original experimental data and detailed methodologies for the analgesic and anticancer effects of this compound need to be made available in the peer-reviewed literature.
-
Independent Replication: Other laboratories would need to conduct independent studies to confirm the reported in vitro and in vivo effects.
Without such data and independent validation, the findings related to this compound remain preliminary and should be interpreted with caution by researchers. The case of this compound underscores the critical importance of data transparency and the imperative for reproducibility in scientific research.
References
No Information Available on "Simetride" in Cancer Research
A comprehensive search for the performance of a drug named "Simetride" in different cancer cell lines has yielded no relevant scientific literature or publicly available data. This suggests that "this compound" may be a very new experimental compound, a drug candidate that has not yet been extensively studied, or potentially a misspelling of another therapeutic agent.
Extensive database searches and inquiries into ongoing clinical trials have not provided any information regarding the mechanism of action, efficacy in various cancer cell lines, or comparative performance data for a compound referred to as "this compound." Scientific publications and major clinical trial registries do not contain records of studies involving this specific name.
Therefore, it is not possible to provide a comparison guide, quantitative data tables, detailed experimental protocols, or signaling pathway diagrams as requested.
For researchers, scientists, and drug development professionals seeking information on novel cancer therapeutics, it is recommended to:
-
Verify the spelling and nomenclature of the compound. Drug names, especially in early development, can have multiple designations.
-
Consult internal discovery and development pipelines if the name originates from a proprietary source.
-
Monitor major oncology conferences and publications for the potential future disclosure of data related to this compound.
Without any foundational data on "this compound," a comparative analysis against other cancer therapies cannot be conducted. We will continue to monitor for any information that may become available under this name and will provide updates as warranted.
A Comparative Analysis of P-glycoprotein Modulators in Multidrug Resistance Reversal: Verapamil vs. Simetride
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp), which actively effluxes a broad spectrum of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and therapeutic efficacy. To counteract this, researchers have investigated various P-gp inhibitors, also known as chemosensitizers or MDR reversal agents. This guide provides a detailed comparison of two such agents: the well-characterized first-generation P-gp inhibitor, Verapamil, and another compound, Simetride.
Objective: To provide a side-by-side comparison of this compound and Verapamil in their ability to reverse P-glycoprotein-mediated multidrug resistance, supported by experimental data and detailed methodologies.
Initial Findings:
A comprehensive literature search was conducted to gather data on both this compound and Verapamil. While extensive information is available for Verapamil, detailing its mechanism of action, experimental efficacy, and clinical use, no peer-reviewed scientific literature or experimental data could be found for a compound named "this compound" in the context of multidrug resistance reversal. Therefore, a direct side-by-side comparison is not feasible at this time.
This guide will proceed by presenting a comprehensive overview of the available data for Verapamil as a reference for P-gp mediated MDR reversal.
Verapamil: A First-Generation P-glycoprotein Inhibitor
Verapamil, a calcium channel blocker, was one of the first compounds identified to have MDR-reversing properties. It is considered a first-generation P-gp inhibitor and has been extensively studied both in vitro and in vivo.
Mechanism of Action
Verapamil is believed to reverse MDR through multiple mechanisms:
-
Competitive Inhibition: Verapamil directly binds to P-glycoprotein, likely at the same or an allosterically linked site as chemotherapeutic drugs. This competitive binding inhibits the efflux of anticancer agents, leading to their increased intracellular accumulation.
-
Inhibition of ATPase Activity: P-gp utilizes the energy from ATP hydrolysis to transport substrates out of the cell. Verapamil has been shown to interfere with the ATPase activity of P-gp, further impairing its function as a drug efflux pump.
-
Decreased P-gp Expression: Some studies suggest that verapamil may also downregulate the expression of the MDR1 gene, which codes for P-glycoprotein. This effect appears to be transcriptional or post-transcriptional.[1]
The following diagram illustrates the proposed mechanisms of Verapamil in reversing P-gp mediated multidrug resistance.
Caption: Mechanisms of Verapamil in MDR Reversal.
Quantitative Data on Verapamil's Efficacy
The effectiveness of Verapamil in reversing MDR is typically quantified by the "reversal fold" or "sensitization factor," which is the ratio of the IC50 (half-maximal inhibitory concentration) of a cytotoxic drug in the absence of the modulator to the IC50 in the presence of the modulator.
| Cell Line | Anticancer Drug | Verapamil Conc. (µM) | Reversal Fold | Reference |
| K562/ADR (Leukemia) | Adriamycin | 6.6 | ~10 | Tsuruo et al., 1981 |
| CEM/VLB100 (Leukemia) | Vinblastine | 6.6 | ~8 | Tsuruo et al., 1981 |
| LoVo-R (Colon) | Doxorubicin | Not Specified | 41.3 ± 5.0 | Colombo et al., 1999[1] |
Note: This table is a representation of typical data. Specific values can vary significantly between studies and experimental conditions.
Stereoselectivity of Verapamil's Action
Verapamil is a racemic mixture of two enantiomers, (R)-verapamil and (S)-verapamil. Research has shown that these enantiomers can have different effects on MDR proteins. For instance, some studies suggest that (R)-verapamil is a more potent P-gp inhibitor with less cardiotoxicity compared to the (S)-isomer.[2] This has led to the investigation of verapamil analogs with improved MDR reversal activity and reduced side effects.[3]
Experimental Protocols
The following are summaries of common experimental protocols used to evaluate the MDR reversal activity of compounds like Verapamil.
1. Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the concentration of an anticancer drug that inhibits cell growth by 50% (IC50), both in the presence and absence of the MDR modulator.
-
Methodology:
-
Seed multidrug-resistant cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the anticancer drug, with and without a fixed, non-toxic concentration of the MDR modulator (e.g., Verapamil).
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values.
-
Caption: Workflow for a Cytotoxicity (MTT) Assay.
2. Drug Accumulation and Efflux Assays
-
Objective: To measure the intracellular accumulation of a fluorescent anticancer drug or a fluorescent P-gp substrate (e.g., Rhodamine 123) in the presence and absence of the MDR modulator.
-
Methodology:
-
Incubate multidrug-resistant cells with a fluorescent substrate (e.g., Doxorubicin or Rhodamine 123) with or without the MDR modulator for a specific time.
-
Wash the cells with ice-cold PBS to remove extracellular fluorescence.
-
Lyse the cells or analyze them directly using flow cytometry or a fluorescence microscope.
-
Quantify the intracellular fluorescence, which corresponds to the amount of accumulated substrate.
-
For efflux studies, after the accumulation phase, cells are incubated in a substrate-free medium (with or without the modulator), and the decrease in intracellular fluorescence is measured over time.
-
Caption: Workflow for Drug Accumulation and Efflux Assays.
3. P-glycoprotein ATPase Activity Assay
-
Objective: To determine the effect of the modulator on the ATP hydrolysis activity of P-gp.
-
Methodology:
-
Use isolated cell membranes from P-gp overexpressing cells or purified, reconstituted P-gp.
-
Incubate the membranes or purified protein with ATP in the presence of various concentrations of the modulator.
-
Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric assay (e.g., vanadate-sensitive P-gp ATPase assay).
-
Determine the concentration of the modulator that stimulates or inhibits ATPase activity.
-
Clinical Utility and Limitations of Verapamil
While Verapamil demonstrated promising results in preclinical studies, its clinical application as an MDR reversal agent has been limited. The high concentrations of Verapamil required to effectively inhibit P-gp in vivo often lead to significant cardiovascular side effects, primarily due to its primary function as a calcium channel blocker.[3] These dose-limiting toxicities have prompted the development of second and third-generation P-gp inhibitors with higher potency and fewer side effects.
Conclusion
Verapamil serves as a foundational compound in the study of MDR reversal, providing crucial insights into the mechanisms of P-gp inhibition. While its clinical utility is hampered by its side-effect profile, the knowledge gained from studying Verapamil and its analogs continues to inform the development of more effective and less toxic MDR modulators.
Due to the absence of scientific data on "this compound" in the context of multidrug resistance, a comparative analysis with Verapamil is not possible. Further research would be required to determine if "this compound" is a compound with any activity related to P-glycoprotein or MDR reversal. Researchers and drug development professionals are encouraged to consult peer-reviewed scientific databases for information on specific compounds of interest.
References
- 1. Structure-activity relationship of verapamil analogs and reversal of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (R)- and (S)-verapamil differentially modulate the multidrug-resistant protein MRP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversal of multidrug resistance by verapamil analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Guide to the Proper Disposal of Simetride
For researchers and scientists engaged in the fast-paced world of drug development, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and responsible disposal. Simetride, a non-narcotic analgesic, requires meticulous handling throughout its use, and its disposal is no exception.[1] Adherence to proper disposal protocols is not merely a regulatory formality but a critical component of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the protection of personnel and the environment.
Understanding this compound: Chemical and Physical Properties
A thorough understanding of a compound's properties is the foundation of its safe handling and disposal. Below is a summary of the key chemical and physical data for this compound.
| Property | Value |
| Molecular Formula | C28H38N2O6[2] |
| Molecular Weight | 498.6 g/mol [2] |
| CAS Number | 154-82-5[2] |
| Appearance | Solid (Assumed based on common laboratory chemicals) |
| Solubility | Data not readily available; treat as sparingly soluble in water. |
Core Principles of Chemical Waste Disposal
The disposal of any chemical, including this compound, is governed by the overarching principle of minimizing risk. This involves proper waste identification, segregation, containment, and labeling before removal by a certified hazardous waste handler. The following procedures are based on established best practices for laboratory chemical waste management and should be adapted to comply with institutional and local regulations.
Step-by-Step Disposal Protocol for this compound
1. Waste Identification and Segregation:
-
Unused or Expired this compound: Pure, unused, or expired this compound must be treated as hazardous chemical waste.
-
Contaminated Materials: Any materials that have come into direct contact with this compound, such as personal protective equipment (PPE), absorbent pads, and weighing papers, should also be disposed of as hazardous waste.
-
Segregation: this compound waste should be segregated from other waste streams, such as sharps, biohazardous waste, and non-hazardous trash.[3]
2. Containerization:
-
Primary Container: Collect this compound waste in a designated, leak-proof container that is compatible with the chemical. The original container, if in good condition, is often the best choice.
-
Secondary Containment: Store the primary waste container within a larger, chemically resistant secondary container to prevent the release of material in case of a leak or spill.
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.
-
Indicate the approximate quantity of waste in the container.
-
Include the date when the waste was first added to the container.
4. Storage:
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory.
-
This area should be well-ventilated and away from general laboratory traffic.
-
Ensure that incompatible chemicals are not stored in close proximity.
5. Disposal:
-
Do not dispose of this compound down the drain or in the regular trash. This can lead to environmental contamination and pose a risk to public health.
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
6. Decontamination of Empty Containers:
-
Empty containers that once held this compound must be decontaminated before they can be disposed of as non-hazardous waste.
-
A common procedure is to triple-rinse the container with a suitable solvent that can dissolve this compound.
-
The rinsate from this process must be collected and disposed of as hazardous waste.
-
After triple-rinsing and allowing the container to air dry in a ventilated area (such as a fume hood), deface the original label and dispose of the container according to institutional guidelines for non-hazardous laboratory glassware or plasticware.
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste from the point of generation to its final removal from the laboratory.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby upholding their commitment to a safe working environment and the protection of our ecosystem. Always consult your institution's specific safety protocols and your local regulatory requirements to ensure full compliance.
References
Essential Safety and Logistics for Handling Simetride
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of Simetride (CAS No. 154-82-5). The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this compound, minimizing risk and ensuring regulatory compliance.
Quantitative Data Summary
Below is a summary of the available quantitative data for this compound. This information is critical for risk assessment and the implementation of appropriate safety controls.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₈N₂O₆ | --INVALID-LINK-- |
| Molecular Weight | 498.6 g/mol | --INVALID-LINK-- |
| Physical State | Solid | --INVALID-LINK-- |
| Oral LD₅₀ (Rat) | >1025 mg/kg | --INVALID-LINK-- |
| Intraperitoneal LD₅₀ (Mouse) | 15000 mg/kg | --INVALID-LINK-- |
| Occupational Exposure Limits (OELs) | No data available | N/A |
Personal Protective Equipment (PPE)
Due to the lack of comprehensive toxicological data, a cautious approach to handling this compound is recommended. The following personal protective equipment should be worn at all times when handling this compound:
-
Eye Protection : Wear chemical safety goggles or a face shield.
-
Hand Protection : Chemical-resistant gloves, such as nitrile rubber, are required.
-
Body Protection : A laboratory coat or chemical-resistant apron should be worn.
-
Respiratory Protection : If there is a risk of generating dust, a NIOSH-approved respirator with a particulate filter is recommended.
Experimental Protocols: Safe Handling and Disposal
-
Engineering Controls : Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Hygiene Practices : Avoid contact with skin and eyes. Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.
-
Storage : Store in a tightly sealed, properly labeled container in a cool, dry place away from incompatible materials.
In the event of a this compound spill, follow these steps to ensure a safe and effective cleanup:
-
Evacuate : Immediately evacuate the area and restrict access.
-
Ventilate : Ensure the area is well-ventilated.
-
Wear PPE : Don appropriate PPE, including respiratory protection, before entering the spill area.
-
Containment : Carefully sweep up the solid material, avoiding dust generation. Use a dust suppressant if necessary.
-
Collection : Place the spilled material into a sealed, labeled container for disposal.
-
Decontamination : Clean the spill area with a suitable solvent, followed by soap and water.
-
Waste Disposal : Dispose of the contaminated materials as hazardous waste.
As no specific disposal regulations for this compound have been identified, it should be managed as a standard laboratory chemical waste. Given its use as a pharmaceutical compound, it is prudent to follow guidelines for pharmaceutical waste disposal.
-
Waste Identification : this compound waste should be classified as non-hazardous chemical waste unless mixed with other hazardous materials.
-
Segregation : Do not mix this compound waste with other waste streams.
-
Containerization : Collect waste this compound in a clearly labeled, sealed, and chemically compatible container. The label should include "Waste this compound" and the approximate quantity.
-
Disposal Route : Dispose of waste this compound through your institution's hazardous waste management program. Do not dispose of it in the regular trash or down the drain.[1][2][3] Most pharmaceutical waste is incinerated through a licensed medical incineration site.[4]
References
- 1. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 2. sfasu.edu [sfasu.edu]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
